Acetyl tyrosine ethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10/h4-7,12,16H,3,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAWDTAMLOJQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862437 | |
| Record name | Ethyl N-acetyltyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
840-97-1 | |
| Record name | Ac-Tyr-OEt | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ac-Tyr-OEt | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of N-Acetyl-L-tyrosine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-tyrosine ethyl ester (NALT-E) is a derivative of the amino acid L-tyrosine, designed to enhance solubility and potential bioavailability for applications ranging from parenteral nutrition to nootropic supplementation. This technical guide provides a comprehensive analysis of the core mechanism of action of NALT-E, focusing on its biochemical conversion, role as a catecholamine precursor, and the available evidence regarding its efficacy. This document consolidates quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows to offer a thorough understanding for researchers, scientists, and professionals in drug development. While structurally promising, the available evidence points towards a multi-step enzymatic conversion process with potential limitations in bioavailability compared to its parent compound, L-tyrosine.
Introduction
L-tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of key neurotransmitters, including dopamine, norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline), collectively known as catecholamines. These neurotransmitters are fundamental for regulating mood, cognitive function, and the physiological response to stress. However, the clinical and supplemental use of L-tyrosine can be limited by its poor water solubility. N-Acetyl-L-tyrosine ethyl ester was developed to overcome this limitation by modifying both the amino and carboxyl groups of L-tyrosine to improve its physicochemical properties.
The primary hypothesis underpinning the use of NALT-E is that it functions as a prodrug, which, after administration, is metabolized to release L-tyrosine, thereby increasing its systemic and cerebral concentrations. This guide will delve into the enzymatic processes governing this conversion and the subsequent biochemical cascade leading to catecholamine synthesis.
Mechanism of Action: A Two-Step Hydrolysis Pathway
The core mechanism of action of N-Acetyl-L-tyrosine ethyl ester is its role as a precursor to L-tyrosine, which then participates in the catecholamine synthesis pathway. For NALT-E to be effective, it must undergo a two-step enzymatic hydrolysis in vivo to remove the ethyl ester and N-acetyl groups.
-
Ester Hydrolysis: The ethyl ester group is cleaved by various esterases present in the plasma, liver, and other tissues to yield N-Acetyl-L-tyrosine (NALT).
-
Amide Hydrolysis: The N-acetyl group is subsequently removed from NALT by aminoacylases (or amidases), primarily in the kidneys, to release free L-tyrosine.
Once liberated, L-tyrosine is actively transported across the blood-brain barrier and into catecholaminergic neurons. Inside these neurons, it becomes the substrate for the synthesis of dopamine, norepinephrine, and epinephrine.
Signaling Pathway: Catecholamine Synthesis
The conversion of L-tyrosine to catecholamines is a well-defined enzymatic pathway. The availability of L-tyrosine is the rate-limiting step in this process under conditions of high neuronal activity or stress.
An In-depth Technical Guide to the Synthesis and Purification of N-Acetyl-L-tyrosine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of N-Acetyl-L-tyrosine ethyl ester, a derivative of the amino acid L-tyrosine. This compound serves as a valuable building block in peptide synthesis and various biochemical studies. The following sections detail the primary synthesis routes, purification protocols, and analytical characterization methods, supported by quantitative data and detailed experimental procedures.
Synthesis of N-Acetyl-L-tyrosine Ethyl Ester
The synthesis of N-Acetyl-L-tyrosine ethyl ester can be approached via two main strategies:
-
Route A: Acetylation of L-tyrosine followed by esterification.
-
Route B: Esterification of L-tyrosine followed by acetylation.
Route B, starting with the synthesis of L-tyrosine ethyl ester, is often preferred as it can lead to higher yields and avoids potential side reactions like diacylation.[1]
This method involves the N-acetylation of pre-synthesized L-tyrosine ethyl ester using an acetylating agent such as acetyl chloride in the presence of a base.[1] This approach offers a convenient and efficient pathway to the desired product.
Reaction Scheme:
HO-C₆H₄-CH₂-CH(NH₂)-COOEt + CH₃COCl → HO-C₆H₄-CH₂-CH(NHCOCH₃)-COOEt + HCl
Experimental Protocols
This protocol is adapted from a procedure utilizing L-tyrosine ethyl ester as the starting material.[1]
Materials:
-
L-tyrosine ethyl ester
-
Acetyl chloride (CH₃COCl)
-
Triethylamine (B128534) (Et₃N)
-
Solvent (e.g., appropriate organic solvent)
Procedure:
-
Dissolve L-tyrosine ethyl ester in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Add triethylamine to the solution to act as a base.
-
Slowly add acetyl chloride dropwise to the stirred solution while maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the triethylamine hydrochloride salt will precipitate. Filter the salt and wash it with the solvent.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can then be purified by recrystallization.
It is important to note that N-Acetyl-L-tyrosine ethyl ester readily forms a monohydrate.[1]
This alternative route first involves the N-acetylation of L-tyrosine, followed by esterification.
Step 1: Synthesis of N-Acetyl-L-tyrosine
This procedure is based on the acylation of L-tyrosine using acetic anhydride (B1165640) under alkaline conditions.[2][3][4]
Materials:
-
L-tyrosine
-
Acetic anhydride
-
Sodium hydroxide (B78521) solution (e.g., 30%)
-
Hydrochloric acid
Procedure:
-
Suspend L-tyrosine in water in a flask with vigorous stirring.[2]
-
Add sodium hydroxide solution dropwise until the L-tyrosine is completely dissolved, maintaining a specific pH (e.g., pH 12).[2]
-
Cool the solution and add acetic anhydride dropwise while simultaneously adding sodium hydroxide solution to maintain the pH between 8 and 10.[2]
-
After the addition of acetic anhydride, the reaction may be allowed to proceed for a period at a controlled temperature.
-
Once the reaction is complete, adjust the pH to the acidic range (e.g., 1.5) with hydrochloric acid to precipitate the N-Acetyl-L-tyrosine.[2]
-
The crude product is then collected by filtration and can be purified by recrystallization.
Step 2: Esterification of N-Acetyl-L-tyrosine
The N-Acetyl-L-tyrosine is then esterified to yield the ethyl ester.
Materials:
-
N-Acetyl-L-tyrosine
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or another suitable esterification catalyst
Procedure:
-
Suspend N-Acetyl-L-tyrosine in absolute ethanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.
-
Allow the reaction to proceed at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude N-Acetyl-L-tyrosine ethyl ester.
-
The crude product is then purified.
Purification of N-Acetyl-L-tyrosine Ethyl Ester
Purification is critical to obtain a high-purity product suitable for further applications. The most common method is recrystallization.
Solvent Selection: A suitable solvent system for recrystallization should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethyl acetate, ethanol-water mixtures, or acetone-petroleum ether.[3]
Procedure:
-
Dissolve the crude N-Acetyl-L-tyrosine ethyl ester in a minimum amount of the hot recrystallization solvent.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution is heated for a short period to decolorize it.[5]
-
Hot filter the solution to remove any insoluble impurities and the activated carbon.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
Data Presentation
The following table summarizes key quantitative data for N-Acetyl-L-tyrosine ethyl ester and its monohydrate.
| Parameter | N-Acetyl-L-tyrosine Ethyl Ester | N-Acetyl-L-tyrosine Ethyl Ester Monohydrate | Reference |
| Molecular Formula | C₁₃H₁₇NO₄ | C₁₃H₁₇NO₄ · H₂O | [6] |
| Molecular Weight | 251.28 g/mol | 269.29 g/mol | [6] |
| Melting Point | 96 °C | 60 °C (with dehydration), 79-83 °C | [1][7] |
| Appearance | White powder | White to almost white powder/crystal | [7] |
| Purity (Typical) | ≥98% | >98.0% (HPLC) | [7] |
Analytical Characterization
The identity and purity of the synthesized N-Acetyl-L-tyrosine ethyl ester should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity. The Rf value of the ester will be higher than that of the corresponding amide or carboxylic acid due to lower polarity.[8]
-
Melting Point: A sharp melting point range indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra confirm the chemical structure of the molecule.[1][9]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide, ester, and hydroxyl groups.[6][10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]
-
Elemental Analysis: To determine the elemental composition of the synthesized compound.[1]
Visualizations
The following diagrams illustrate the workflow for the synthesis and purification of N-Acetyl-L-tyrosine ethyl ester.
Caption: Synthesis workflow for N-Acetyl-L-tyrosine ethyl ester.
Caption: Purification workflow via recrystallization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]
- 3. The preparation method of N-acetyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 4. CN1594283A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Acetyl-L-tyrosine ethyl ester | C13H17NO4 | CID 13289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Acetyl-L-tyrosine Ethyl Ester | 36546-50-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. opus.govst.edu [opus.govst.edu]
- 9. N-ACETYL-L-TYROSINE ETHYL ESTER(840-97-1) 1H NMR spectrum [chemicalbook.com]
- 10. Tyrosine, n-acetyl-l-, ethyl ester hydrate [webbook.nist.gov]
N-Acetyl-L-tyrosine Ethyl Ester: A Comprehensive Physicochemical Profile for Researchers and Drug Developers
An In-depth Technical Guide
N-Acetyl-L-tyrosine ethyl ester (ATEE) is a chemically modified derivative of the amino acid L-tyrosine, designed to enhance solubility and stability. This modification makes it a valuable compound in various scientific and pharmaceutical applications, including its use as a substrate in enzymatic assays and as a more bioavailable precursor to L-tyrosine for neurotransmitter synthesis. This technical guide provides a detailed overview of the core physicochemical properties of ATEE, complete with experimental protocols and visual representations of relevant biological pathways and experimental workflows.
Core Physicochemical Properties
The essential physicochemical characteristics of N-Acetyl-L-tyrosine ethyl ester are summarized below. It is important to distinguish between the anhydrous form and the more commonly available monohydrate form, as their properties can differ.
| Property | Anhydrous N-Acetyl-L-tyrosine ethyl ester | N-Acetyl-L-tyrosine ethyl ester monohydrate | Source(s) |
| Chemical Structure | [1] | ||
| CAS Number | 840-97-1 | 36546-50-6 | [1] |
| Molecular Formula | C₁₃H₁₇NO₄ | C₁₃H₁₉NO₅ | [1] |
| Molecular Weight | 251.28 g/mol | 269.29 g/mol | [1] |
| Melting Point | 78-81 °C | 74.0-84.0 °C | [2] |
| Boiling Point | 394.43 °C (rough estimate) | Not available | |
| Water Solubility | 3.48 g/L (at 28 °C) | Soluble | [3] |
| Solubility in Ethanol | Soluble (50 mg/ml) | Soluble | [4] |
| pKa | Experimental value not readily available in literature. The pKa of the phenolic hydroxyl group in the parent amino acid, L-tyrosine, is approximately 10.1. The carboxylic acid pKa of N-Acetyl-L-tyrosine is predicted to be around 3.67. | Experimental value not readily available in literature. | [4][5] |
| LogP | 0.7 (Predicted) | Not available | [6] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of N-Acetyl-L-tyrosine ethyl ester are provided below. These protocols are based on standard laboratory practices.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which ATEE transitions from a solid to a liquid.
Materials:
-
N-Acetyl-L-tyrosine ethyl ester sample
-
Capillary tubes
-
Melting point apparatus
-
Spatula
Procedure:
-
Ensure the ATEE sample is dry and finely powdered.
-
Pack a small amount of the ATEE sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.
-
Allow the apparatus to cool.
-
For a precise measurement, set the apparatus to heat at a slower rate (1-2 °C per minute) starting from a temperature approximately 20°C below the approximate melting point.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.
Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of ATEE in a saturated solution of a specific solvent at a given temperature.
Materials:
-
N-Acetyl-L-tyrosine ethyl ester sample
-
Solvent of interest (e.g., water, ethanol)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of ATEE to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with the solvent as necessary to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of ATEE in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of ATEE.
Materials:
-
N-Acetyl-L-tyrosine ethyl ester sample
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)
-
Deionized water (carbonate-free)
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a known amount of ATEE and dissolve it in a known volume of deionized water.
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Slowly add small, precise increments of the standardized titrant (NaOH solution for the acidic phenolic proton) from the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point(s).
-
Plot a titration curve of pH versus the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.
LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient of ATEE.
Materials:
-
N-Acetyl-L-tyrosine ethyl ester sample
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare pre-saturated solvents by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate.
-
Prepare a stock solution of ATEE in either the water or n-octanol phase.
-
Add a known volume of the ATEE stock solution to a known volume of the other phase in a separatory funnel or centrifuge tube.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Carefully collect samples from both the aqueous and octanol (B41247) phases.
-
Determine the concentration of ATEE in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration of ATEE in the octanol phase to its concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Biological Context and Experimental Workflows
Catecholamine Synthesis Pathway
N-Acetyl-L-tyrosine ethyl ester serves as a prodrug to L-tyrosine, a critical precursor in the biosynthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. This pathway is fundamental for various physiological and cognitive functions.
Caption: Biosynthesis of catecholamines from N-Acetyl-L-tyrosine ethyl ester.
Experimental Workflow: Chymotrypsin Activity Assay
ATEE is a commonly used substrate for the enzyme chymotrypsin. The enzymatic hydrolysis of ATEE can be monitored to determine the activity of the enzyme.
References
- 1. N-Acetyl-L-tyrosine ethyl ester | C13H17NO4 | CID 13289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acetyl-L-tyrosine ethyl | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. N-Acetyl-L-tyrosine | CAS:537-55-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound N-Acetyl-L-tyrosine (FDB022288) - FooDB [foodb.ca]
- 6. medchemexpress.com [medchemexpress.com]
Acetyl Tyrosine Ethyl Ester as a Chymotrypsin Substrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-acetyl-L-tyrosine ethyl ester (ATEE) as a substrate for the serine protease α-chymotrypsin. ATEE is a widely used compound for assaying chymotrypsin (B1334515) activity due to its specificity and the relative ease of monitoring its hydrolysis. This document details the kinetics of the enzymatic reaction, comprehensive experimental protocols for activity assays, and the underlying catalytic mechanism.
Introduction to ATEE and Chymotrypsin
Chymotrypsin is a key digestive enzyme that catalyzes the hydrolysis of peptide bonds, showing a preference for those adjacent to aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.[1][2] N-α-acetyl-L-tyrosine ethyl ester is a synthetic substrate that mimics the natural substrates of chymotrypsin, making it an excellent tool for studying the enzyme's activity in vitro.[3] The hydrolysis of ATEE by chymotrypsin yields N-acetyl-L-tyrosine and ethanol (B145695), a reaction that can be monitored by various methods.[4]
Enzymatic Reaction and Kinetics
The hydrolysis of ATEE by chymotrypsin follows the Michaelis-Menten kinetics model.[5][6] The reaction proceeds via a two-step "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate.[2][7]
The overall reaction is as follows:
ATEE + H₂O --(α-Chymotrypsin)--> N-Acetyl-L-Tyrosine + Ethanol[4]
Kinetic Parameters:
The efficiency of chymotrypsin-catalyzed hydrolysis of ATEE is characterized by the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide insights into the enzyme's affinity for the substrate and its turnover rate.
| Substrate | kcat (s⁻¹) | Km (M) | kcat/Km (M⁻¹s⁻¹) |
| Acetyl-Tyr-O-Ethylester | 193 | 0.0007 | 280,000 |
| Acetyl-Tyr-Gly-amide | 0.50 | 0.023 | 22 |
Data sourced from a study on chymotrypsin substrate cleavage at 25°C, pH 7.9.[3]
As the data indicates, ester substrates like ATEE are hydrolyzed much more efficiently than amide substrates, as reflected by the significantly higher kcat and kcat/Km values.[3]
Catalytic Mechanism of Chymotrypsin with ATEE
The hydrolysis of ATEE by chymotrypsin is a classic example of covalent catalysis mediated by the enzyme's catalytic triad (B1167595), which consists of Serine-195, Histidine-57, and Aspartate-102 residues in the active site.[1][8]
The mechanism can be divided into two main phases:
-
Acylation Phase:
-
The substrate (ATEE) binds to the active site of chymotrypsin.
-
The catalytic triad facilitates a nucleophilic attack by the hydroxyl group of Serine-195 on the carbonyl carbon of the ATEE ester bond.[8]
-
This leads to the formation of a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site.[7]
-
The intermediate collapses, leading to the cleavage of the ester bond. The ethanol moiety is released, and the acetyl-tyrosyl group forms a covalent acyl-enzyme intermediate with Serine-195.[7]
-
-
Deacylation Phase:
-
A water molecule enters the active site.
-
The catalytic triad activates the water molecule, which then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.[7]
-
A second tetrahedral intermediate is formed.
-
This intermediate collapses, releasing N-acetyl-L-tyrosine and regenerating the free enzyme.[7]
-
Experimental Protocols for Chymotrypsin Activity Assays
The activity of chymotrypsin using ATEE as a substrate can be determined by several methods, most commonly through titrimetric or spectrophotometric assays.
Titrimetric Assay
This method measures the release of N-acetyl-L-tyrosine, which is acidic, by titrating the reaction mixture with a standardized base to maintain a constant pH.[4]
Reagents:
-
A. 50% (w/w) Methanol Solution: Prepare in deionized water.[4]
-
B. 50 mM N-Acetyl-L-Tyrosine Ethyl Ester (ATEE) Solution: Dissolve ATEE in Reagent A.[4]
-
C. 500 mM Calcium Chloride (CaCl₂) Solution: Prepare in deionized water.[4]
-
D. 100 mM Sodium Hydroxide (NaOH) Solution: Standardized.[4]
-
E. α-Chymotrypsin Enzyme Solution: Prepare a stock solution (e.g., 5-10 mg/mL) in a suitable buffer.[4]
Procedure:
-
In a suitable reaction vessel, combine 6.00 mL of deionized water and 2.00 mL of Reagent C (CaCl₂).[4]
-
Add a known amount of the enzyme solution (Reagent E).
-
Mix by swirling and adjust the pH to 8.4 with Reagent D (NaOH).[4]
-
Equilibrate the mixture to 30°C.
-
Initiate the reaction by adding 2.00 mL of Reagent B (ATEE).[4]
-
Mix and incubate at 30°C.
-
When the pH drops to 8.0, start timing the reaction.
-
Maintain the pH at 8.0 by adding small, recorded volumes of Reagent D (NaOH) over a period of 1-5 minutes.[4]
-
Record the total volume of NaOH added and the reaction time.
Calculation of Activity:
One unit of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of ATEE per minute at pH 8.0 and 30°C.[4] The activity is calculated based on the rate of NaOH addition required to neutralize the produced N-acetyl-L-tyrosine.
Spectrophotometric Assay
This is a continuous rate determination method that measures the increase in absorbance at 256 nm, which is a result of the hydrolysis of the ester bond in ATEE.[9][10]
Reagents:
-
Buffer: 80 mM Tris-HCl, pH 7.8, containing 0.1 M CaCl₂.[10]
-
Substrate Solution: 1.07 mM N-benzoyl-L-tyrosine ethyl ester (BTEE) or a similar concentration of ATEE in 50% (w/w) methanol. Note: While BTEE is commonly cited for this specific wavelength, ATEE can also be used, though the extinction coefficient may differ.[10]
-
Enzyme Diluent: 1 mM HCl.[9]
-
α-Chymotrypsin Enzyme Solution: Dissolve the enzyme in cold 1 mM HCl to a concentration of 1 mg/mL and then dilute to 10-30 µg/mL for the assay.[10]
Procedure:
-
Set the spectrophotometer to 256 nm and equilibrate the cell holder to 25°C.[9]
-
In a quartz cuvette, pipette 1.5 mL of the Buffer and 1.4 mL of the Substrate Solution.[10]
-
Mix by inversion and incubate in the spectrophotometer for 4-5 minutes to reach thermal equilibrium.[10]
-
Record the blank rate, if any.
-
Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.[11]
-
Determine the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.[10]
Calculation of Activity:
The activity is calculated using the Beer-Lambert law, where the rate of change in absorbance is proportional to the enzyme activity. The specific activity is often expressed in units per milligram of enzyme.
Applications in Research and Drug Development
The use of ATEE as a chymotrypsin substrate is fundamental in several areas:
-
Enzyme Characterization: Determining the kinetic parameters (Km, kcat) of chymotrypsin and its variants.
-
Inhibitor Screening: ATEE assays are employed in high-throughput screening to identify and characterize potential inhibitors of chymotrypsin, which is relevant in drug discovery for conditions where this enzyme's activity is dysregulated.
-
Quality Control: Assessing the purity and activity of chymotrypsin preparations.
Conclusion
N-α-acetyl-L-tyrosine ethyl ester remains a cornerstone substrate for the functional analysis of α-chymotrypsin. Its well-defined kinetic properties and the availability of robust assay protocols make it an invaluable tool for researchers in enzymology, biochemistry, and pharmaceutical sciences. This guide provides a comprehensive technical overview to facilitate the effective use of ATEE in laboratory settings.
References
- 1. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 6. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 7. Chymotrypsin's Catalytic Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. aklectures.com [aklectures.com]
- 9. benchchem.com [benchchem.com]
- 10. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
An In-depth Technical Guide on the Hydrolysis of Acetyl Tyrosine Ethyl Ester by Proteases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic hydrolysis of N-acetyl-L-tyrosine ethyl ester (ATEE), a synthetic substrate widely used to assay the activity of various proteases. This document details the reaction kinetics, experimental protocols, and underlying enzymatic mechanisms for key proteases, including chymotrypsin (B1334515), trypsin, and subtilisin.
Introduction
N-acetyl-L-tyrosine ethyl ester (ATEE) is a chromogenic substrate analogue for proteases that preferentially cleave peptide bonds C-terminal to aromatic amino acid residues. The hydrolysis of the ester bond in ATEE by these enzymes releases N-acetyl-L-tyrosine and ethanol. This reaction can be conveniently monitored by spectrophotometry or by pH-stat titration, making ATEE a valuable tool in enzyme kinetics and inhibitor screening. This guide focuses on the interaction of ATEE with three well-characterized proteases: chymotrypsin, trypsin, and subtilisin.
Enzymatic Hydrolysis of ATEE: A Comparative Overview
The efficiency of ATEE hydrolysis varies significantly among different proteases, primarily due to the specificities of their substrate-binding pockets.
-
α-Chymotrypsin: This mammalian serine protease exhibits high specificity for large hydrophobic residues, particularly aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. Consequently, ATEE is an excellent substrate for chymotrypsin, and its hydrolysis has been extensively studied to elucidate the enzyme's catalytic mechanism. The reaction proceeds via a "Ping-Pong" mechanism, involving the formation of a covalent acyl-enzyme intermediate.[1]
-
Trypsin: Another mammalian serine protease, trypsin, has a markedly different substrate preference, primarily cleaving peptide bonds following positively charged amino acid residues like lysine (B10760008) and arginine. Its substrate-binding pocket contains a negatively charged aspartate residue that interacts favorably with these basic side chains. Due to this specificity, N-acetyl-L-tyrosine ethyl ester, with its aromatic side chain, is a very poor substrate for trypsin, and enzymatic activity is generally considered negligible.
-
Subtilisin: This is a bacterial serine protease with broad substrate specificity. While it is known to cleave after a wide range of amino acid residues, it shows a preference for aromatic or hydrophobic residues at the P1 position (the amino acid contributing the carbonyl group to the scissile bond). Therefore, subtilisin is expected to hydrolyze ATEE, although detailed kinetic parameters are not as readily available in the literature as they are for chymotrypsin.
Quantitative Data on ATEE Hydrolysis
The following table summarizes the available kinetic parameters for the hydrolysis of ATEE by chymotrypsin. Due to its substrate specificity, quantitative data for trypsin with ATEE is not applicable. While subtilisin is known to hydrolyze substrates with aromatic residues, specific kinetic data for its reaction with ATEE is not consistently reported in publicly available literature.
| Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH |
| α-Chymotrypsin | ~0.7 | ~193 | ~2.8 x 105 | 7.8 - 8.0 |
| Trypsin | N/A | N/A | N/A | N/A |
| Subtilisin | Not Reported | Not Reported | Not Reported | Broad (alkaline) |
Note: The kinetic parameters for α-chymotrypsin can vary depending on the specific experimental conditions (e.g., buffer, temperature, ionic strength). The values presented are representative figures from the literature.
Enzymatic Reaction Mechanism
The hydrolysis of ATEE by serine proteases like chymotrypsin and subtilisin follows a well-established two-step mechanism involving a covalent acyl-enzyme intermediate.
References
The Biochemical and Physiological Actions of N-Acetyl-L-tyrosine Ethyl Ester (ATEE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-tyrosine ethyl ester (ATEE) is a synthetic derivative of the amino acid L-tyrosine. Its N-acetyl and ethyl ester modifications enhance its solubility and make it a valuable tool in various biochemical and physiological studies. This technical guide provides an in-depth overview of the core actions of ATEE, focusing on its role as an enzyme substrate and a precursor to key neurotransmitters. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways.
I. Biochemical Actions: ATEE as an Enzyme Substrate
ATEE is widely utilized as a substrate for several classes of enzymes, most notably serine proteases. The hydrolysis of the ethyl ester bond by these enzymes can be conveniently monitored, making ATEE a standard reagent in enzyme kinetics and inhibitor screening assays.
A. Major Enzyme Classes Acting on ATEE
-
Chymotrypsin (B1334515): ATEE is a classic substrate for chymotrypsin, a digestive serine protease that preferentially cleaves peptide bonds adjacent to aromatic amino acids. The hydrolysis of ATEE by chymotrypsin is a well-characterized reaction used to determine chymotrypsin activity.
-
Subtilisin: This serine protease, originally isolated from Bacillus subtilis, also demonstrates significant hydrolytic activity towards ATEE.
-
Complement C'1-esterase: A key enzyme in the classical pathway of the complement system, C'1-esterase, can be assayed using ATEE as a substrate.
-
Carboxypeptidase Y: This yeast vacuolar carboxypeptidase is another protease that can hydrolyze ATEE.
B. Quantitative Data: Enzyme Kinetics
The following table summarizes the kinetic parameters for the hydrolysis of ATEE by various enzymes. These values are essential for comparative studies and for designing enzyme assays.
| Enzyme | K_m_ (mM) | k_cat_ (s⁻¹) | V_max_ (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| α-Chymotrypsin | 0.66 | 550 | - | 7.8 | 25 |
| α-Chymotrypsin (in 6M Urea) | 8.8 x 10⁻² | - | - | 7.8 | 25 |
| C'1-esterase | 17 | - | - | 7.2 - 7.4 | 37 |
| Subtilisin | 150 | - | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. The V_max_ for α-Chymotrypsin with ATEE is often expressed in units of activity rather than a specific molar rate per milligram.
II. Physiological Actions: ATEE as a Neurotransmitter Precursor
As a derivative of L-tyrosine, ATEE can serve as a precursor to the catecholamine neurotransmitters: dopamine (B1211576) and norepinephrine (B1679862). Following administration, ATEE is believed to be hydrolyzed to N-acetyl-L-tyrosine (NALT) and subsequently to L-tyrosine, which can then cross the blood-brain barrier.
A. The Catecholamine Synthesis Pathway
Once in the brain, L-tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in this pathway. L-DOPA is then converted to dopamine by aromatic L-amino acid decarboxylase. Dopamine can be further converted to norepinephrine by dopamine β-hydroxylase.[1][2]
B. Effects on Dopamine and Norepinephrine Levels
While direct quantitative data on the in vivo effects of ATEE on dopamine and norepinephrine levels are limited, studies on its precursor, L-tyrosine, have shown that supplementation can increase the synthesis and release of these neurotransmitters, particularly under conditions of stress or high cognitive demand. It is hypothesized that ATEE, due to its increased solubility, may offer advantages in delivery and bioavailability compared to L-tyrosine, though further research is needed to quantify this effect.[3]
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving ATEE.
A. Spectrophotometric Assay of α-Chymotrypsin Activity
This protocol is a standard method for determining the activity of α-chymotrypsin using ATEE as a substrate. The hydrolysis of ATEE results in an increase in absorbance at 256 nm.
Materials:
-
α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
ATEE solution (1.18 mM in 63.4% methanol)
-
80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl₂
-
Spectrophotometer with temperature control at 25°C
-
Quartz cuvettes
Procedure:
-
Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.
-
In a quartz cuvette, combine 1.5 mL of Tris-HCl buffer and 1.4 mL of the ATEE solution.
-
Mix by inversion and incubate in the spectrophotometer for 3-4 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 100 µL of the α-chymotrypsin solution to the cuvette.
-
Immediately mix by inversion and record the increase in absorbance at 256 nm for 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.
-
Calculate the enzyme activity using the molar extinction coefficient of the product.
B. pH-Stat Assay for C'1-esterase Activity
This method measures the activity of C'1-esterase by titrating the acid produced during the hydrolysis of ATEE.[4][5]
Materials:
-
C'1-esterase solution
-
ATEE solution (1 M in 2-methoxyethanol)
-
Standardized NaOH solution (e.g., 0.01 M)
-
pH-stat titrator with a micro-electrode
-
Thermostated reaction vessel at 37°C
Procedure:
-
Calibrate the pH electrode of the pH-stat.
-
In the thermostated reaction vessel, add the C'1-esterase solution and buffer to a final volume.
-
Set the pH-stat to maintain a constant pH (e.g., 7.4).
-
Initiate the reaction by adding a known volume of the ATEE solution to the vessel with stirring.
-
The pH-stat will automatically titrate the liberated acid with the NaOH solution to maintain the set pH.
-
Record the volume of NaOH consumed over time.
-
The rate of NaOH consumption is directly proportional to the C'1-esterase activity.
C. Synthesis of N-Acetyl-L-tyrosine Ethyl Ester (ATEE)
This protocol describes a general method for the synthesis of ATEE from L-tyrosine.[4][6]
Materials:
-
L-tyrosine
-
Acetic anhydride (B1165640)
-
Ethanol
-
Thionyl chloride
-
Aqueous alkaline solution (e.g., NaOH)
-
Inorganic acid (e.g., HCl)
Procedure:
-
Acylation: Dissolve L-tyrosine in an aqueous alkaline solution. Add acetic anhydride dropwise while maintaining the alkaline pH to produce N-acetyl-L-tyrosine.
-
Isolation of Intermediate: Acidify the reaction mixture with an inorganic acid to precipitate the N-acetyl-L-tyrosine. Isolate the solid by filtration and dry.
-
Esterification: Suspend the N-acetyl-L-tyrosine in ethanol. Cool the mixture in an ice bath and slowly add thionyl chloride.
-
Reaction and Isolation: Allow the reaction to proceed, typically with warming, until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude ATEE can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
IV. Mandatory Visualizations
A. Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involving ATEE.
References
- 1. Exploring the Synthesis and Implications of N-Acetyl-5-chloro-3-nitro-l-tyrosine Ethyl Ester || TinyEYE Therapy Services [tinyeye.com]
- 2. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Highly Active Copolymerization of Ethylene and N-Acetyl-O-(ω-Alkenyl)-l-Tyrosine Ethyl Esters Catalyzed by Titanium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
Acetyl Tyrosine Ethyl Ester (ATEE) as a Non-Peptidic Calibrant in High-Performance Liquid Chromatography: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of High-Performance Liquid Chromatography (HPLC), system suitability and calibration are paramount for ensuring the accuracy, precision, and reliability of analytical data. While peptides are often used as calibrants in reversed-phase HPLC, particularly in applications involving biological matrices, there is a growing need for stable, well-characterized, and readily available non-peptidic alternatives. Acetyl Tyrosine Ethyl Ester (ATEE), a derivative of the amino acid L-tyrosine, presents itself as a strong candidate for such a role.[1][2]
ATEE is a small molecule with a defined chemical structure and molecular weight, offering batch-to-batch consistency.[1][3][4] Its N-acetyl and ethyl ester modifications provide stability and desirable chromatographic properties, making it suitable for routine use in system suitability testing and as a calibration standard in various HPLC applications.[1] This technical guide provides an in-depth overview of the use of ATEE as a non-peptidic calibrant in HPLC, including detailed experimental protocols and expected performance characteristics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of ATEE is essential for its effective use as an HPLC calibrant.
| Property | Value | Reference |
| Chemical Name | N-Acetyl-L-tyrosine ethyl ester monohydrate | [1] |
| Synonyms | ATEE, Ac-Tyr-OEt Monohydrate | [2] |
| CAS Number | 36546-50-6 | [3] |
| Molecular Formula | C₁₃H₁₇NO₄ · H₂O | |
| Molecular Weight | 269.29 g/mol | |
| Appearance | White to almost white powder or crystal | [3] |
| Purity (by HPLC) | ≥98.0% | [3][4] |
| Solubility | Soluble in water and ethanol | [1] |
Experimental Protocols for HPLC Analysis of ATEE
The following protocols are based on established methods for the analysis of N-acetylated amino acids and can be adapted for the use of ATEE as a calibrant.[5][6][7]
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for the analysis of ATEE.[6]
-
Reagents and Materials:
-
This compound (ATEE) reference standard (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic
-
Phosphoric acid
-
Water (HPLC grade)
-
0.45 µm syringe filters
-
Preparation of Stock and Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of ATEE reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1 µg/mL to 100 µg/mL).[7]
Chromatographic Conditions
A reversed-phase HPLC method is the most common approach for the analysis of ATEE.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of 20 mM potassium phosphate monobasic (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v). An isocratic elution is often sufficient. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm or 275 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
(Based on protocols for N-Acetyl-L-tyrosine)[5][6]
Sample Preparation for Analysis
For use as a calibrant or system suitability standard, the prepared ATEE solutions can be directly injected after filtration through a 0.45 µm syringe filter.[6]
If ATEE were to be quantified in a complex matrix, a sample preparation step such as protein precipitation would be necessary. For example, for analysis in human plasma, the following procedure can be used:
-
To 200 µL of plasma, add 400 µL of ice-cold 10% trichloroacetic acid or perchloric acid.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.[7]
Visualization of Experimental Workflow
The general workflow for using ATEE as an HPLC calibrant involves several key steps, from standard preparation to data analysis.
Quantitative Performance Characteristics
The following tables summarize the expected quantitative performance of an HPLC method for ATEE, based on validated methods for the closely related N-Acetyl-L-tyrosine.[6][7] These parameters are crucial for establishing ATEE as a reliable calibrant.
Table 1: General HPLC Method Performance
| Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
(Data adapted from BenchChem for N-Acetyl-L-tyrosine)[6]
Table 2: Validation Summary for ATEE Quantification in a Biological Matrix (Simulated)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 85 - 115% | 98.5 - 101.2% |
| Precision (Intra-day %RSD) | ≤ 15% | < 5% |
| Precision (Inter-day %RSD) | ≤ 15% | < 7% |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantification (LOQ) | - | 0.3 µg/mL |
(Based on validation data for N-Acetyl-L-tyrosine in human plasma)[7]
System Suitability Testing with ATEE
ATEE is an excellent candidate for use in system suitability tests (SST) to ensure the HPLC system is performing correctly before sample analysis. A standard solution of ATEE can be injected to monitor key chromatographic parameters.
Stability Considerations
The stability of ATEE solutions is pH-dependent. The primary degradation pathway is the hydrolysis of the N-acetyl group, yielding L-tyrosine and acetic acid. ATEE is most stable in neutral to slightly acidic conditions (pH 4-7). Under strongly acidic (pH < 3) or alkaline (pH > 8) conditions, the rate of hydrolysis increases. For optimal stability, it is recommended to prepare fresh solutions or store them at 2-8°C for short-term use and frozen (-20°C or lower) for long-term storage.[8]
Conclusion
This compound (ATEE) serves as a robust and reliable non-peptidic calibrant for a variety of HPLC applications. Its well-defined structure, high purity, and predictable chromatographic behavior make it an ideal standard for system suitability testing and quantitative analysis. The experimental protocols and performance data presented in this guide demonstrate that ATEE can be readily implemented in laboratory workflows to enhance the quality and consistency of HPLC results. By adopting ATEE as a standard calibrant, researchers, scientists, and drug development professionals can improve the accuracy and reliability of their chromatographic data.
References
- 1. N-Acetyl-L-tyrosine ethyl ester | 36546-50-6 | Benchchem [benchchem.com]
- 2. N-Acetyl-L-tyrosine ethyl ester | C13H17NO4 | CID 13289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. Fine Chemicals : N-Acetyl-L-tyrosine Ethyl Ester Monohydrate, 5g, [Purity: >98.0%(HPLC)(N)] [order.apicalscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Enzymatic Cleavage of N-Acetyl-L-tyrosine ethyl ester (ATEE)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic cleavage of N-Acetyl-L-tyrosine ethyl ester (ATEE), a widely used substrate for assaying the activity of chymotrypsin (B1334515) and other related proteases. This document details the core principles of the enzymatic reaction, quantitative kinetic data, experimental protocols, and key factors influencing the cleavage process.
Core Principles of Chymotrypsin-Mediated ATEE Cleavage
The enzymatic hydrolysis of ATEE is predominantly carried out by the serine protease α-chymotrypsin. Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. ATEE mimics a natural substrate for chymotrypsin, with the ester bond being the target for hydrolysis.
The catalytic mechanism of chymotrypsin involves a "ping-pong" kinetic model and a catalytic triad (B1167595) of amino acid residues in its active site: Serine-195, Histidine-57, and Aspartate-102. The cleavage of ATEE proceeds in two main phases: acylation and deacylation.
-
Acylation Phase: The serine residue, activated by the histidine and aspartate residues, performs a nucleophilic attack on the carbonyl carbon of the ATEE ester bond. This results in the formation of a transient tetrahedral intermediate. The ester bond is then cleaved, releasing ethanol. An acyl-enzyme intermediate is formed, where the N-acetyl-L-tyrosine moiety is covalently bonded to the Serine-195 residue.
-
Deacylation Phase: A water molecule enters the active site and, activated by the histidine residue, acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate. The covalent bond between the N-acetyl-L-tyrosine and the serine residue is then broken, releasing N-acetyl-L-tyrosine as the final product and regenerating the active enzyme.
Quantitative Analysis of ATEE Cleavage
The efficiency of ATEE cleavage by chymotrypsin can be quantified using Michaelis-Menten kinetics. The key parameters are the Michaelis constant (Km), which represents the substrate concentration at half-maximal reaction velocity and is an indicator of the enzyme's affinity for the substrate, and the catalytic constant (kcat), also known as the turnover number, which represents the maximum number of substrate molecules converted to product per enzyme molecule per second. A higher kcat/Km ratio indicates greater catalytic efficiency.
Below is a summary of kinetic constants for the cleavage of ATEE and a related substrate by chymotrypsin.
| Substrate | Enzyme | kcat (s⁻¹) | Km (M) | kcat/Km (M⁻¹s⁻¹) | Conditions |
| Acetyl-Tyr-O Ethylester (ATEE) | Chymotrypsin | 193 | 0.0007 | 280,000 | 25°C, pH 7.9[1] |
| N-acetyl-L-Trp-OCH2CH3 | Chymotrypsin | 27 | 0.000097 | 278,350 | Not Specified[1] |
Experimental Protocols for Measuring ATEE Cleavage
The enzymatic cleavage of ATEE can be monitored using several methods, with titrimetric and spectrophotometric assays being the most common.
Titrimetric Assay
This method measures the production of N-acetyl-L-tyrosine by monitoring the consumption of a standardized base required to maintain a constant pH.
Materials:
-
α-Chymotrypsin
-
N-Acetyl-L-Tyrosine Ethyl Ester (ATEE)
-
50% (w/w) Methanol
-
500 mM Calcium Chloride (CaCl₂)
-
100 mM Sodium Hydroxide (NaOH), standardized
-
pH-stat or autotitrator
-
Thermostatted reaction vessel
Procedure:
-
Prepare a 50 mM ATEE stock solution in 50% (w/w) methanol.
-
In a thermostatted reaction vessel at 30°C, combine deionized water, 500 mM CaCl₂ solution, and the insoluble α-chymotrypsin enzyme (5-10 mg).
-
Adjust the pH of the mixture to 8.4 with the standardized 100 mM NaOH solution.
-
Equilibrate the mixture to 30°C.
-
Initiate the reaction by adding the 50 mM ATEE stock solution. The final reaction mix should have initial concentrations of 10 mM ATEE and 100 mM CaCl₂.
-
Start timing the reaction when the pH reaches 8.0.
-
Maintain the pH at 8.0 by the controlled addition of the 100 mM NaOH solution using a pH-stat.
-
Record the volume of NaOH added over a period of 1-5 minutes.
-
Calculate the rate of ATEE hydrolysis based on the rate of NaOH consumption. One unit of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of ATEE per minute at pH 8.0 and 30°C.
Spectrophotometric Assay (Adapted from BTEE protocols)
While a direct spectrophotometric assay for ATEE is less common due to the small change in absorbance upon hydrolysis, a similar substrate, N-Benzoyl-L-tyrosine ethyl ester (BTEE), is widely used, and the protocol can be adapted. The hydrolysis of the ester bond leads to a change in the molar extinction coefficient, which can be monitored. For BTEE, this change is typically measured at 256 nm.
Materials:
-
α-Chymotrypsin
-
N-Acetyl-L-Tyrosine Ethyl Ester (ATEE) or N-Benzoyl-L-tyrosine ethyl ester (BTEE)
-
80 mM Tris-HCl buffer, pH 7.8
-
100 mM Calcium Chloride (CaCl₂)
-
Methanol
-
1 mM Hydrochloric Acid (HCl)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the substrate (e.g., 1.18 mM BTEE in a methanol/water mixture).
-
Prepare the assay buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.
-
Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in cold 1 mM HCl. Dilute to a working concentration (e.g., 10-30 µg/mL) in 1 mM HCl just before use.
-
Set the spectrophotometer to the appropriate wavelength (e.g., 256 nm for BTEE) and equilibrate to 25°C.
-
In a quartz cuvette, combine the assay buffer and the substrate solution.
-
Incubate the cuvette in the spectrophotometer for 3-4 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette.
-
Immediately mix by inversion and start recording the absorbance at regular intervals (e.g., every 15-30 seconds) for several minutes.
-
Determine the initial rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law, taking into account the change in molar extinction coefficient for the specific substrate used.
Mandatory Visualizations
Catalytic Mechanism of Chymotrypsin
References
ATEE: A Versatile Model Substrate for Probing Serine Protease Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Acetyl-L-tyrosine ethyl ester (ATEE) has long been established as a cornerstone model substrate in the study of serine proteases. Its chemical properties and susceptibility to hydrolysis by enzymes such as chymotrypsin (B1334515) make it an invaluable tool for characterizing enzyme kinetics, screening inhibitors, and understanding catalytic mechanisms. This technical guide provides a comprehensive overview of ATEE's application, detailing experimental protocols, summarizing key quantitative data, and visualizing the underlying biochemical processes.
Core Principles of ATEE as a Substrate
ATEE is an ester derivative of the amino acid L-tyrosine. Serine proteases, a major class of proteolytic enzymes, catalyze the hydrolysis of the ester bond in ATEE. This reaction yields N-Acetyl-L-tyrosine and ethanol. The simplicity of this reaction and the ease of detecting either product form the basis of various assay methodologies. Chymotrypsin, a digestive serine protease that preferentially cleaves peptide bonds C-terminal to aromatic amino acids (tyrosine, tryptophan, and phenylalanine), exhibits robust activity towards ATEE, making it a model system for studying this class of enzymes.
Quantitative Data: Kinetic Parameters
The efficiency of a serine protease in hydrolyzing ATEE is quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
While extensive kinetic data for various serine proteases with a wide range of substrates exists, a consolidated table for ATEE is presented below, with a primary focus on the well-characterized interaction with chymotrypsin.
| Serine Protease | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temperature (°C) |
| α-Chymotrypsin | ATEE | 0.7 | 193 | 2.8 x 105 | 7.8 - 8.0 | 25 - 30 |
Note: Kinetic parameters can vary depending on experimental conditions such as buffer composition, ionic strength, and the presence of co-solvents.
Experimental Protocols
Two primary methods are employed to measure the enzymatic hydrolysis of ATEE: titrimetric and spectrophotometric assays.
Titrimetric Assay
This method directly measures the production of the acidic product, N-Acetyl-L-tyrosine. The assay is performed in a pH-stat, an instrument that maintains a constant pH by automatically adding a titrant (e.g., NaOH) to neutralize the acid produced. The rate of titrant addition is directly proportional to the rate of the enzymatic reaction.
Methodology:
-
Reagent Preparation:
-
ATEE Stock Solution: Prepare a 50 mM solution of N-Acetyl-L-tyrosine ethyl ester in 50% (w/w) methanol.
-
Calcium Chloride Solution: Prepare a 500 mM CaCl2 solution in deionized water.
-
Standardized NaOH Solution: Prepare a 100 mM NaOH solution and standardize it.
-
Enzyme Solution: Prepare a solution of the serine protease (e.g., α-chymotrypsin) at a suitable concentration (e.g., 5-10 mg/mL) in deionized water.
-
-
Assay Procedure:
-
In a reaction vessel maintained at 30°C, combine 6.00 mL of deionized water and 2.00 mL of 500 mM CaCl2 solution.
-
Adjust the pH of the solution to 8.4 with the standardized NaOH solution.
-
Add a known amount of the enzyme solution (e.g., 5-10 mg).
-
Equilibrate the mixture to 30°C.
-
Initiate the reaction by adding 2.00 mL of the 50 mM ATEE stock solution.
-
Maintain the pH at 8.0 by the continuous addition of the standardized NaOH solution using the pH-stat.
-
Record the volume of NaOH added over time. The rate of reaction is calculated from the rate of NaOH consumption.
-
Spectrophotometric Assay
This method is generally more convenient and amenable to high-throughput screening. While ATEE itself does not have a strong chromogenic product upon hydrolysis, the change in the chemical environment upon ester cleavage can lead to a change in absorbance at a specific wavelength. However, a more common approach involves using a similar substrate, N-Benzoyl-L-tyrosine ethyl ester (BTEE), which upon hydrolysis to N-Benzoyl-L-tyrosine, results in an increase in absorbance at 256 nm. The principle is directly applicable to ATEE, with the change in absorbance also monitored in the UV range.
Methodology:
-
Reagent Preparation:
-
Buffer: 80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl2.
-
ATEE Solution: Prepare a solution of ATEE in a suitable solvent (e.g., 50% methanol) at a concentration appropriate for the desired assay range.
-
Enzyme Solution: Prepare a stock solution of the serine protease (e.g., 1 mg/mL) in cold 1 mM HCl. Dilute further in the assay buffer to achieve a working concentration (e.g., 10-30 µg/mL).
-
-
Assay Procedure:
-
Set a UV-Vis spectrophotometer to the appropriate wavelength (e.g., 256 nm for BTEE, a similar wavelength would be determined for ATEE) and equilibrate the cuvette holder to 25°C.
-
In a quartz cuvette, mix the assay buffer and the ATEE solution.
-
Incubate in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and record any blank rate.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance over time (e.g., for 5-10 minutes).
-
The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.
-
Visualizing the Process: Diagrams
To better illustrate the experimental and mechanistic aspects of using ATEE as a serine protease substrate, the following diagrams are provided.
Caption: Workflow for a spectrophotometric assay using ATEE.
Caption: Mechanism of ATEE hydrolysis by a serine protease.
The Catalytic Mechanism in Detail
The hydrolysis of ATEE by serine proteases proceeds via a well-established mechanism involving a catalytic triad (B1167595) of amino acid residues in the enzyme's active site: a serine (Ser), a histidine (His), and an aspartate (Asp).[1]
-
Substrate Binding: ATEE binds to the active site of the serine protease. The aromatic side chain of the tyrosine residue in ATEE fits into a hydrophobic pocket (the S1 pocket) of the enzyme, which confers substrate specificity.[2]
-
Nucleophilic Attack: The catalytic triad facilitates the activation of the serine residue (Ser195 in chymotrypsin). The aspartate residue (Asp102) polarizes the imidazole (B134444) ring of the histidine residue (His57), which in turn acts as a general base, abstracting a proton from the hydroxyl group of Ser195. This makes the serine oxygen a potent nucleophile.[3][4] The activated serine oxygen then attacks the carbonyl carbon of the ester bond in ATEE, forming a transient, unstable tetrahedral intermediate.[1]
-
Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate is stabilized by hydrogen bonds from the "oxyanion hole" in the enzyme's active site. The intermediate then collapses, with the histidine residue now acting as a general acid, donating a proton to the ethoxy group. This facilitates the cleavage of the C-O ester bond, releasing ethanol. The N-Acetyl-L-tyrosyl group remains covalently attached to the serine residue, forming an acyl-enzyme intermediate.[1][5]
-
Deacylation: A water molecule enters the active site. The histidine residue, once again acting as a general base, activates the water molecule by abstracting a proton, creating a highly nucleophilic hydroxide (B78521) ion.[6]
-
Second Tetrahedral Intermediate: The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.[5]
-
Enzyme Regeneration and Product Release: The second tetrahedral intermediate collapses. The histidine residue, now acting as a general acid, donates a proton to the serine oxygen, breaking the covalent bond between the enzyme and the N-Acetyl-L-tyrosyl group. This releases the final product, N-Acetyl-L-tyrosine, and regenerates the active enzyme, ready to catalyze another reaction cycle.[1]
Conclusion
N-Acetyl-L-tyrosine ethyl ester remains a fundamental tool in the study of serine proteases. Its well-defined interaction with enzymes like chymotrypsin, coupled with straightforward and robust assay methodologies, allows for precise determination of kinetic parameters and provides a valuable system for investigating the intricacies of enzyme catalysis and inhibition. The detailed understanding of its hydrolysis mechanism serves as a paradigm for the broader family of serine proteases, making ATEE an indispensable substrate for researchers in enzymology, drug discovery, and biotechnology.
References
- 1. cdn.wou.edu [cdn.wou.edu]
- 2. researchgate.net [researchgate.net]
- 3. CHEM 440 - Cataytic triad [guweb2.gonzaga.edu]
- 4. youtube.com [youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Chymotrypsin's Catalytic Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Methodological & Application
Application Notes and Protocols for N-Acetyl-L-tyrosine Ethyl Ester (ATEE) Chymotrypsin Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin (B1334515) is a serine protease that plays a crucial role in digestion by hydrolyzing peptide bonds, primarily at the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. The enzymatic activity of chymotrypsin is a key parameter in various fields, including basic enzymology, drug discovery, and quality control of pharmaceutical preparations. N-Acetyl-L-tyrosine ethyl ester (ATEE) is a specific substrate for chymotrypsin, and its hydrolysis can be monitored to determine enzymatic activity. This document provides a detailed protocol for a continuous spectrophotometric assay for chymotrypsin using ATEE.
Principle of the Assay
The spectrophotometric assay for chymotrypsin activity is based on the enzymatic hydrolysis of the ester bond in N-Acetyl-L-tyrosine ethyl ester (ATEE). This reaction produces N-Acetyl-L-tyrosine and ethanol. The hydrolysis of the ester bond leads to a decrease in absorbance at 237 nm, which is directly proportional to the chymotrypsin activity under the specified assay conditions.
Quantitative Data Summary
The following tables summarize key quantitative data for the chymotrypsin activity assay using ATEE.
| Parameter | Value | Reference |
| Wavelength (λ) | 237 nm | [1] |
| Optimal pH | 8.0 | [2] |
| Optimal Temperature | 30°C | [2] |
| Michaelis Constant (Km) | 6.6 x 10-4 M |
| Reagent | Stock Concentration | Final Concentration |
| Tris-HCl Buffer, pH 8.0 | 1 M | 50-100 mM |
| Calcium Chloride (CaCl2) | 1 M | 10-100 mM |
| N-Acetyl-L-tyrosine Ethyl Ester (ATEE) | 50 mM in 50% Methanol (B129727) | 0.5 - 10 mM |
| α-Chymotrypsin | 1 mg/mL in 1 mM HCl | 1-10 µg/mL |
Experimental Protocols
Reagent Preparation
-
Tris-HCl Buffer (1 M, pH 8.0): Dissolve 121.14 g of Tris base in 800 mL of ultrapure water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with ultrapure water.
-
Calcium Chloride (1 M): Dissolve 110.98 g of anhydrous CaCl₂ in 1 L of ultrapure water.
-
ATEE Stock Solution (50 mM): Dissolve 125.6 mg of N-Acetyl-L-tyrosine ethyl ester in 10 mL of 50% (v/v) methanol in water.
-
α-Chymotrypsin Stock Solution (1 mg/mL): Immediately before use, prepare a solution of α-Chymotrypsin in cold 1 mM HCl. Further dilute to a working concentration in the assay buffer.
Assay Procedure (Spectrophotometric Method)
-
Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 237 nm and equilibrate to 30°C.
-
Prepare the Reaction Mixture: In a quartz cuvette, prepare the reaction mixture by adding:
-
Tris-HCl Buffer (1 M, pH 8.0) to a final concentration of 50-100 mM.
-
Calcium Chloride (1 M) to a final concentration of 10-100 mM.
-
ATEE Stock Solution (50 mM) to the desired final concentration (e.g., 1 mM).
-
Ultrapure water to bring the volume to just under the final assay volume (e.g., 990 µL for a 1 mL final volume).
-
-
Equilibration: Mix by inversion and incubate in the spectrophotometer for 3-5 minutes to reach temperature equilibrium.
-
Blank Measurement: Record the initial absorbance of the reaction mixture without the enzyme.
-
Initiate the Reaction: Add the diluted chymotrypsin solution (e.g., 10 µL of a 100 µg/mL solution) to the cuvette to initiate the reaction.
-
Data Acquisition: Immediately mix by inversion and start recording the decrease in absorbance at 237 nm for 5-10 minutes. The rate of decrease should be linear.
Calculation of Chymotrypsin Activity
The activity of chymotrypsin is calculated using the Beer-Lambert law:
Activity (µmol/min/mg) = (ΔA₂₃₇/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * mg of Chymotrypsin)
Where:
-
ΔA₂₃₇/min: The rate of change in absorbance at 237 nm per minute, determined from the linear portion of the curve.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the ATEE chymotrypsin spectrophotometric assay.
Caption: Simplified "Ping-Pong" mechanism of chymotrypsin hydrolysis of ATEE.
References
Application Notes and Protocols for the Spectrophotometric Determination of ATEE Hydrolysis Rate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-tyrosine ethyl ester (ATEE) is a widely utilized substrate for assaying the activity of chymotrypsin (B1334515) and other serine proteases. The enzymatic hydrolysis of the ester bond in ATEE by chymotrypsin results in the formation of N-Acetyl-L-tyrosine and ethanol (B145695). This reaction can be conveniently monitored using spectrophotometry, as the formation of N-Acetyl-L-tyrosine leads to a change in absorbance in the ultraviolet (UV) spectrum. This application note provides a detailed protocol for the continuous spectrophotometric rate determination of ATEE hydrolysis, enabling the accurate measurement of chymotrypsin activity. The provided methodologies are essential for enzyme kinetics studies, inhibitor screening, and quality control in drug development.
Principle of the Assay
The spectrophotometric assay for chymotrypsin activity is based on the enzymatic hydrolysis of ATEE. The rate of this reaction is determined by measuring the increase in absorbance caused by the formation of N-Acetyl-L-tyrosine. The reaction velocity is directly proportional to the enzyme concentration under conditions of substrate saturation. The assay is typically performed at a pH of 7.8 and a temperature of 25°C. The change in absorbance is monitored at a specific wavelength, commonly 256 nm, which is based on the known absorbance changes for similar substrates like N-Benzoyl-L-tyrosine ethyl ester (BTEE). However, some commercial kits suggest monitoring at 237 nm. It is recommended to determine the optimal wavelength for the specific experimental conditions.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for the chymotrypsin activity assay using ATEE.
Table 1: Reagent and Experimental Parameters
| Parameter | Value | Reference/Notes |
| Substrate | N-Acetyl-L-tyrosine ethyl ester (ATEE) | |
| Enzyme | α-Chymotrypsin | |
| Buffer | 80 mM Tris-HCl with 100 mM CaCl₂ | Adapted from BTEE protocols[1][2] |
| pH | 7.8 at 25°C | Optimal for chymotrypsin activity[1][2] |
| Temperature | 25°C | |
| Wavelength (λ) | 256 nm or 237 nm | 256 nm is common for similar substrates; 237 nm is suggested by some kits. Optimal wavelength should be verified. |
| Cuvette Path Length | 1 cm | Standard for spectrophotometry |
Table 2: Example Kinetic Data for ATEE Hydrolysis by α-Chymotrypsin
This table presents example data demonstrating the change in absorbance at 256 nm over time for different concentrations of ATEE. This data can be used to determine the initial reaction velocity (V₀).
| Time (seconds) | Δ Absorbance (256 nm) at 0.1 mM ATEE | Δ Absorbance (256 nm) at 0.25 mM ATEE | Δ Absorbance (256 nm) at 0.5 mM ATEE | Δ Absorbance (256 nm) at 1.0 mM ATEE | Δ Absorbance (256 nm) at 2.0 mM ATEE |
| 0 | 0.000 | 0.000 | 0.000 | 0.000 | 0.000 |
| 30 | 0.015 | 0.035 | 0.060 | 0.090 | 0.110 |
| 60 | 0.030 | 0.070 | 0.120 | 0.180 | 0.220 |
| 90 | 0.045 | 0.105 | 0.180 | 0.270 | 0.330 |
| 120 | 0.060 | 0.140 | 0.240 | 0.360 | 0.440 |
| 150 | 0.075 | 0.175 | 0.300 | 0.450 | 0.550 |
| 180 | 0.090 | 0.210 | 0.360 | 0.540 | 0.660 |
Note: This is representative data and actual results may vary.
Experimental Protocols
Preparation of Reagents
a) 80 mM Tris-HCl Buffer with 100 mM CaCl₂ (pH 7.8)
-
Dissolve 9.69 g of Trizma® base in approximately 800 mL of ultrapure water.
-
Add 14.7 g of calcium chloride dihydrate and stir until dissolved.
-
Adjust the pH to 7.8 at 25°C using 1 M HCl.
-
Bring the final volume to 1 L with ultrapure water.
-
Store at 4°C.
b) ATEE Substrate Stock Solution (e.g., 10 mM)
-
The molecular weight of N-Acetyl-L-tyrosine ethyl ester monohydrate is 269.29 g/mol .
-
To prepare a 10 mM stock solution, dissolve 26.93 mg of ATEE in 10 mL of a 50% (v/v) methanol (B129727) or ethanol solution in ultrapure water.
-
The use of an organic solvent is necessary due to the limited solubility of ATEE in aqueous solutions.
-
Prepare fresh daily.
c) α-Chymotrypsin Stock Solution (e.g., 1 mg/mL)
-
Dissolve α-chymotrypsin in cold 1 mM HCl to a concentration of 1 mg/mL.
-
Prepare fresh immediately before use and keep on ice to minimize autolysis.
-
For the assay, dilute the stock solution to the desired concentration (e.g., 10-50 µg/mL) using cold 1 mM HCl.
Spectrophotometric Assay Protocol
-
Set the spectrophotometer to the desired wavelength (256 nm or 237 nm) and equilibrate the cuvette holder to 25°C.
-
Prepare the reaction mixture in a 3 mL quartz cuvette by adding the following:
-
1.5 mL of 80 mM Tris-HCl buffer with 100 mM CaCl₂ (pH 7.8)
-
A specific volume of the ATEE stock solution to achieve the desired final concentration (e.g., for a final concentration of 0.5 mM in a 3 mL total volume, add 150 µL of a 10 mM ATEE stock).
-
Add ultrapure water to bring the volume to 2.9 mL.
-
-
Mix the contents of the cuvette by inversion and place it in the spectrophotometer.
-
Allow the reaction mixture to equilibrate to 25°C for 5 minutes and record a baseline reading.
-
Initiate the reaction by adding 100 µL of the diluted α-chymotrypsin solution.
-
Immediately mix the solution by inversion and start recording the absorbance at regular intervals (e.g., every 15 or 30 seconds) for 5-10 minutes.
-
For the blank, substitute the enzyme solution with 100 µL of cold 1 mM HCl.
Calculation of Enzyme Activity
The rate of ATEE hydrolysis is calculated from the linear portion of the absorbance versus time plot.
a) Determination of the Change in Molar Extinction Coefficient (Δε)
A precise value for the change in molar extinction coefficient (Δε) for the hydrolysis of ATEE at the chosen wavelength and buffer conditions is crucial for accurate activity calculations. If this value is not available from the literature for your specific conditions, it can be determined experimentally as follows:
-
Prepare a known concentration of ATEE in the assay buffer (e.g., 0.5 mM).
-
Measure the initial absorbance at the chosen wavelength (A_initial).
-
Add a sufficient amount of chymotrypsin to ensure complete hydrolysis of the ATEE.
-
Monitor the reaction until the absorbance reaches a stable plateau, indicating the reaction is complete. Record this final absorbance (A_final).
-
The change in absorbance for the complete hydrolysis of the known concentration of ATEE is ΔA = A_final - A_initial.
-
Calculate Δε using the Beer-Lambert law: Δε = ΔA / (c * l)
-
Δε is the change in molar extinction coefficient (in M⁻¹cm⁻¹).
-
ΔA is the change in absorbance.
-
c is the initial concentration of ATEE (in M).
-
l is the path length of the cuvette (typically 1 cm).
-
b) Calculation of Reaction Velocity (V₀)
-
Determine the rate of change in absorbance per minute (ΔA/min) from the initial linear portion of the absorbance versus time curve.
-
Calculate the reaction velocity (V₀) in µmol/min/mL using the following formula:
V₀ (µmol/min/mL) = (ΔA/min) / (Δε * l) * 10⁶
-
ΔA/min is the initial rate of change in absorbance.
-
Δε is the change in molar extinction coefficient (in M⁻¹cm⁻¹).
-
l is the path length of the cuvette (in cm).
-
10⁶ is the conversion factor from M to µM.
-
c) Calculation of Specific Activity
The specific activity of the enzyme is expressed as units per mg of protein (µmol/min/mg).
Specific Activity (U/mg) = V₀ / [Enzyme]
-
V₀ is the reaction velocity in µmol/min/mL.
-
[Enzyme] is the concentration of the enzyme in the final reaction mixture in mg/mL.
Visualizations
Enzymatic Reaction of ATEE Hydrolysis
Caption: Enzymatic hydrolysis of ATEE by α-chymotrypsin.
Experimental Workflow for ATEE Hydrolysis Assay
References
Preparing N-Acetyl-L-tyrosine Ethyl Ester (ATEE) Stock Solutions for Enzyme Kinetics Assays
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-tyrosine ethyl ester (ATEE) is a widely used substrate for the in vitro characterization of proteases, particularly chymotrypsin (B1334515) and other serine proteases.[1] Its ester linkage is readily hydrolyzed by these enzymes, yielding N-acetyl-L-tyrosine and ethanol. The progress of this reaction can be monitored using various methods, making ATEE a valuable tool in enzyme kinetics studies for inhibitor screening and determining enzyme activity. Accurate and reproducible kinetic data are critically dependent on the correct preparation and handling of the ATEE substrate stock solution. This document provides a detailed protocol for the preparation, quality control, and storage of ATEE stock solutions to ensure reliable and consistent results in enzyme kinetics assays.
The choice of solvent for the ATEE stock solution is a critical consideration, as organic co-solvents can influence enzyme activity. While ATEE is soluble in water and ethanol, a common practice is to use a mixture of an organic solvent and water to ensure complete dissolution and prevent precipitation during the assay. However, it is important to note that organic solvents such as methanol (B129727), ethanol, and DMSO can affect the catalytic activity of enzymes like chymotrypsin.[2][3] Therefore, the final concentration of the organic solvent in the assay mixture should be minimized and kept consistent across all experiments.
Data Presentation
Table 1: Properties of N-Acetyl-L-tyrosine Ethyl Ester Monohydrate
| Property | Value | Reference |
| Molecular Weight | 269.29 g/mol | |
| Form | White to off-white powder | |
| Storage of Solid | -20°C |
Table 2: Recommended Solvents and Storage for ATEE Stock Solutions
| Solvent | Concentration | Storage Temperature | Shelf Life |
| 50% (w/w) Methanol in DI Water | 50 mM | -20°C | 1 month |
| 50% (w/w) Methanol in DI Water | 50 mM | -80°C | 6 months |
| Dimethyl sulfoxide (B87167) (DMSO) | up to 175 mg/mL (requires sonication) | -20°C / -80°C | Similar to methanol solutions |
Experimental Protocols
Protocol 1: Preparation of a 50 mM ATEE Stock Solution in 50% Methanol
This protocol is based on established methods for preparing ATEE for chymotrypsin assays.
Materials:
-
N-Acetyl-L-tyrosine ethyl ester monohydrate (ATEE, MW: 269.29 g/mol )
-
Methanol (ACS grade or higher)
-
Deionized (DI) water
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
-20°C or -80°C freezer
Procedure:
-
Calculate the required mass of ATEE: To prepare 10 mL of a 50 mM ATEE stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.050 mol/L x 0.010 L x 269.29 g/mol = 0.1346 g
-
-
Prepare the 50% (w/w) methanol solvent:
-
Weigh 50 g of methanol and 50 g of DI water and mix thoroughly. Alternatively, for a volume-based approximation, mix equal volumes of methanol and DI water.
-
-
Dissolve the ATEE:
-
Accurately weigh 0.1346 g of ATEE powder and transfer it to a 10 mL volumetric flask.
-
Add approximately 8 mL of the 50% methanol solvent to the flask.
-
Vortex the solution until the ATEE is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used to aid dissolution, but the solution should be cooled to room temperature before final volume adjustment.
-
-
Adjust to the final volume:
-
Once the ATEE is fully dissolved and the solution is at room temperature, add 50% methanol to the 10 mL mark of the volumetric flask.
-
Invert the flask several times to ensure the solution is homogeneous.
-
-
Storage:
-
Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Protect the solution from light.
-
Protocol 2: Quality Control of ATEE Stock Solution
Spectrophotometric Analysis:
A simple quality control check can be performed by measuring the absorbance spectrum of the ATEE stock solution.
Procedure:
-
Prepare a diluted solution of your ATEE stock in the assay buffer to be used.
-
Using a UV-Vis spectrophotometer, scan the absorbance of the diluted solution from 200 nm to 400 nm.
-
ATEE is expected to have a characteristic absorbance peak in the UV range, typically around 237 nm, which is associated with the tyrosine chromophore. The absence of this peak or the presence of significant unexpected peaks may indicate degradation or contamination of the substrate.
Protocol 3: Example Use of ATEE Stock Solution in a Chymotrypsin Kinetic Assay
This protocol outlines a basic procedure for measuring chymotrypsin activity using the prepared ATEE stock solution. The hydrolysis of ATEE can be monitored by the decrease in absorbance at 237 nm.
Materials:
-
Prepared 50 mM ATEE stock solution
-
α-Chymotrypsin enzyme stock solution
-
Assay buffer (e.g., 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂)
-
UV-compatible microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 237 nm
Procedure:
-
Prepare the reaction mixture:
-
In a microplate well or cuvette, add the assay buffer.
-
Add the desired volume of the 50 mM ATEE stock solution to achieve the final desired substrate concentration. For example, to get a 1 mM final concentration in a 200 µL total reaction volume, add 4 µL of the 50 mM stock.
-
Add DI water to bring the volume to just under the final reaction volume (e.g., 180 µL for a 200 µL final volume).
-
-
Equilibrate the temperature:
-
Incubate the plate or cuvette at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiate the reaction:
-
Add the chymotrypsin enzyme solution to start the reaction (e.g., 20 µL to bring the final volume to 200 µL).
-
Immediately mix the contents thoroughly but gently.
-
-
Measure the absorbance:
-
Immediately start monitoring the decrease in absorbance at 237 nm over time.
-
Record data at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient of ATEE at 237 nm to convert the change in absorbance per unit time to the change in substrate concentration per unit time.
-
Visualizations
Caption: Workflow for ATEE Stock Solution Preparation.
Caption: ATEE Hydrolysis by Chymotrypsin.
References
- 1. N-ACETYL-L-TYROSINE ETHYL ESTER | 840-97-1 [chemicalbook.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Catalytic activity and denaturation of enzymes in water/organic cosolvent mixtures. Alpha-chymotrypsin and laccase in mixed water/alcohol, water/glycol and water/formamide solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Titrimetric Assay of Chymotrypsin using N-Acetyl-L-tryptophan ethyl ester (ATEE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin (B1334515) is a serine protease that plays a crucial role in digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine. The enzymatic activity of chymotrypsin is a critical parameter in various research and development applications, including drug discovery, enzyme kinetics studies, and quality control of pharmaceutical preparations.
This document provides a detailed application note and a comprehensive protocol for the titrimetric assay of chymotrypsin activity using the synthetic substrate N-Acetyl-L-tryptophan ethyl ester (ATEE). The assay is based on the principle that the hydrolysis of ATEE by chymotrypsin releases N-acetyl-L-tryptophan and ethanol. The production of the acidic product, N-acetyl-L-tryptophan, leads to a decrease in the pH of the reaction mixture. By continuously titrating the reaction mixture with a standardized solution of sodium hydroxide (B78521) (NaOH) to maintain a constant pH, the rate of NaOH consumption can be directly correlated to the rate of ATEE hydrolysis and, consequently, the chymotrypsin activity.
This titrimetric method offers a continuous and real-time measurement of enzyme activity and is a well-established and reliable technique for determining the kinetic parameters of chymotrypsin.
Principle of the Assay
The enzymatic reaction underlying the titrimetric assay is the hydrolysis of N-Acetyl-L-tryptophan ethyl ester (ATEE) by chymotrypsin, which can be represented by the following equation:
N-Acetyl-L-tryptophan ethyl ester + H₂O --(Chymotrypsin)--> N-Acetyl-L-tryptophan + Ethanol
The production of N-Acetyl-L-tryptophan, a carboxylic acid, results in the release of a proton (H⁺), causing a decrease in the pH of the unbuffered reaction medium. To measure the enzyme's activity, the pH is maintained at a constant, optimal level (typically pH 8.0) by the controlled addition of a standardized base, such as sodium hydroxide (NaOH). The rate of addition of the base required to keep the pH constant is a direct measure of the rate of acid production, and thus, the rate of the enzymatic reaction.
One unit of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of ATEE per minute at a specific pH and temperature.
Data Presentation
The following tables summarize key quantitative data relevant to the titrimetric assay of chymotrypsin.
Table 1: Optimal Reaction Conditions
| Parameter | Optimal Value | Reference |
| pH | 8.0 | [1] |
| Temperature | 30°C | [1] |
| Substrate | N-Acetyl-L-tryptophan ethyl ester (ATEE) | |
| Titrant | Standardized Sodium Hydroxide (NaOH) | [1] |
Table 2: Kinetic Parameters of Chymotrypsin with Aromatic Amino Acid Ester Substrates
| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| N-acetyl-L-phenylalanine methyl ester | 0.1 - 1.0 | 50 - 200 | 1 x 10⁵ - 5 x 10⁵ |
Experimental Protocols
Materials and Reagents
-
α-Chymotrypsin (from bovine pancreas)
-
N-Acetyl-L-tryptophan ethyl ester (ATEE)
-
Sodium Hydroxide (NaOH), 0.1 M standardized solution
-
Calcium Chloride (CaCl₂)
-
Deionized water
-
pH meter with a micro-combination electrode
-
Autotitrator or a manual titration setup with a burette
-
Thermostatted reaction vessel or water bath
-
Magnetic stirrer and stir bar
Reagent Preparation
-
ATEE Substrate Solution (50 mM): Dissolve an appropriate amount of N-Acetyl-L-tryptophan ethyl ester in 50% (v/v) methanol in deionized water. Prepare this solution fresh daily.
-
Calcium Chloride Solution (1 M): Dissolve the required amount of CaCl₂ in deionized water.
-
Chymotrypsin Stock Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl to a concentration of approximately 1 mg/mL. The HCl helps to stabilize the enzyme. Store on ice. Dilute the stock solution to the desired working concentration with deionized water just before use.
-
Standardized NaOH Solution (0.1 M): Use a commercially available standardized 0.1 M NaOH solution or prepare and standardize it against a primary standard (e.g., potassium hydrogen phthalate).
Assay Procedure
-
Set up the Reaction Vessel: Place a thermostatted reaction vessel on a magnetic stirrer and maintain the temperature at 30°C.[1]
-
Initial Reaction Mixture: To the reaction vessel, add the following reagents in the specified order:
-
Deionized water
-
1 M Calcium Chloride solution (to a final concentration of 100 mM)[1]
-
Chymotrypsin solution
-
-
pH Adjustment: Place the calibrated pH electrode into the reaction mixture. Adjust the pH of the solution to 8.4 with the standardized 0.1 M NaOH solution.[1]
-
Equilibration: Allow the reaction mixture to equilibrate at 30°C for 5-10 minutes.
-
Initiate the Reaction: Add the ATEE substrate solution to the reaction vessel to achieve the desired final concentration (e.g., 10 mM).
-
Titration: Immediately start the titration, maintaining the pH at 8.0 by adding the 0.1 M NaOH solution.[1] If using an autotitrator, set the endpoint to pH 8.0. If performing a manual titration, add the NaOH dropwise to keep the pH meter reading at 8.0.
-
Data Recording: Record the volume of NaOH added over a specific period (e.g., 5-10 minutes) during the initial linear phase of the reaction.
Calculation of Chymotrypsin Activity
The activity of the chymotrypsin solution can be calculated using the following formula:
Activity (Units/mL) = (V × M × 1000) / (t × v)
Where:
-
V = Volume of NaOH added (in mL)
-
M = Molarity of the standardized NaOH solution (in mol/L)
-
1000 = Conversion factor from mL to L
-
t = Time of the reaction (in minutes)
-
v = Volume of the chymotrypsin solution added to the assay (in mL)
Unit Definition: One unit of chymotrypsin is defined as the amount of enzyme that hydrolyzes 1.0 µmole of ATEE per minute at pH 8.0 and 30°C.[1]
Mandatory Visualizations
Enzymatic Reaction Mechanism of Chymotrypsin
The hydrolysis of the ester bond in ATEE by chymotrypsin proceeds via a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate. The catalytic triad (B1167595) (Ser-195, His-57, and Asp-102) in the active site of chymotrypsin is essential for this process.
Caption: Chymotrypsin-catalyzed hydrolysis of ATEE.
Experimental Workflow for Titrimetric Assay
The following diagram illustrates the logical flow of the experimental protocol for the titrimetric assay of chymotrypsin.
References
Application Notes and Protocols for ATEE as a Substrate in Subtilisin Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Subtilisin, a serine protease with broad substrate specificity, is a subject of extensive research in various fields, including drug development, where it serves as a model enzyme for studying protease inhibition. N-Acetyl-L-tyrosine ethyl ester (ATEE) is a well-established substrate for monitoring subtilisin activity. The enzymatic hydrolysis of ATEE by subtilisin yields N-acetyl-L-tyrosine and ethanol (B145695). This reaction can be conveniently monitored spectrophotometrically, making it suitable for routine enzyme activity assays and high-throughput screening (HTS) of potential inhibitors. These application notes provide detailed protocols for utilizing ATEE in subtilisin activity screening, data presentation guidelines, and a workflow for HTS applications.
Principle of the Assay
The fundamental principle of the ATEE-based subtilisin assay lies in the enzymatic cleavage of the ester bond in ATEE by subtilisin. This hydrolysis reaction produces two products: N-acetyl-L-tyrosine and ethanol. The rate of this reaction is directly proportional to the activity of the subtilisin enzyme under given conditions. The accumulation of one of the products, ethanol, can be quantified in a coupled enzymatic reaction. In this secondary reaction, alcohol dehydrogenase (ADH) oxidizes the ethanol produced, which is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The increase in NADH concentration can be monitored by measuring the absorbance at 340 nm, providing a continuous and sensitive measure of subtilisin activity.
Data Presentation
Quantitative data from subtilisin activity assays using ATEE should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for presenting key kinetic parameters and inhibitor screening data.
Table 1: Kinetic Parameters of Subtilisin with ATEE
| Subtilisin Variant | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Subtilisin Carlsberg | Data not available | Data not available | Data not available | Data not available |
| Subtilisin BPN' | Data not available | Data not available | Data not available | Data not available |
| User-defined variant |
Table 2: High-Throughput Screening of Potential Subtilisin Inhibitors
| Compound ID | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Inhibitor_A | 10 | ||
| Inhibitor_B | 10 | ||
| Inhibitor_C | 10 | ||
| Positive Control | |||
| Negative Control |
Experimental Protocols
Protocol 1: Spectrophotometric Assay of Subtilisin Activity using ATEE
This protocol details the continuous monitoring of subtilisin activity by measuring the production of ethanol, which is coupled to the reduction of NAD+ by alcohol dehydrogenase.
Materials:
-
Subtilisin (e.g., Subtilisin Carlsberg)
-
N-Acetyl-L-tyrosine ethyl ester (ATEE)
-
Alcohol Dehydrogenase (ADH) from Saccharomyces cerevisiae
-
β-Nicotinamide adenine dinucleotide, oxidized form (NAD+)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate (for HTS applications) or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0.
-
ATEE Stock Solution: Prepare a 100 mM stock solution of ATEE in a suitable organic solvent like DMSO or ethanol.
-
NAD+ Stock Solution: Prepare a 50 mM stock solution of NAD+ in the assay buffer.
-
ADH Solution: Prepare a solution of ADH at a concentration of approximately 50 units/mL in the assay buffer.
-
Subtilisin Solution: Prepare a stock solution of subtilisin in the assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate for the desired time period.
-
-
Assay Setup (for a single 1 mL cuvette):
-
To a quartz cuvette, add the following in order:
-
850 µL of Assay Buffer
-
50 µL of 50 mM NAD+ solution (final concentration: 2.5 mM)
-
20 µL of ADH solution (final concentration: 1 unit/mL)
-
50 µL of ATEE stock solution (adjust volume and concentration as needed to achieve the desired final substrate concentration, e.g., 5 mM)
-
-
Mix gently by inversion and incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline absorbance.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 30 µL of the subtilisin solution to the cuvette.
-
Immediately mix the contents and start monitoring the absorbance at 340 nm continuously for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH production, which is stoichiometric to the rate of ATEE hydrolysis.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Protocol 2: High-Throughput Screening of Subtilisin Inhibitors using ATEE
This protocol is adapted for a 96-well plate format, suitable for screening a library of potential inhibitors.
Procedure:
-
Reagent Preparation: Prepare reagents as described in Protocol 1. The volumes will be scaled down for a 96-well plate format (e.g., a final volume of 200 µL per well).
-
Assay Plate Setup:
-
Add 150 µL of a master mix containing the assay buffer, NAD+, and ADH to each well of a 96-well plate.
-
Add 10 µL of the test compound (dissolved in a suitable solvent like DMSO) or the solvent alone (for control wells) to the appropriate wells.
-
Add 20 µL of the ATEE solution to all wells.
-
Incubate the plate at the desired temperature for a few minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 20 µL of the subtilisin solution to each well using a multichannel pipette or a liquid handling robot.
-
Immediately place the plate in a microplate reader and monitor the increase in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Determine the percent inhibition for each compound relative to the control wells (containing only the solvent).
-
For promising hits, determine the IC₅₀ value by performing the assay with a range of inhibitor concentrations.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction and the high-throughput screening workflow.
Caption: Enzymatic hydrolysis of ATEE by subtilisin and the coupled detection method.
Caption: High-throughput screening workflow for subtilisin inhibitors using ATEE.
Application Notes and Protocols for Transesterification Reactions Using N-Acetyl-L-tyrosine Ethyl Ester (ATEE) and Carlsberg Protease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carlsberg protease, a subtilisin derived from Bacillus licheniformis, is a serine endopeptidase with broad substrate specificity, making it a valuable biocatalyst in organic synthesis. One of its key applications is in transesterification reactions, where it facilitates the exchange of an alkoxy group of an ester with another alcohol. This process is particularly useful in the pharmaceutical industry for the synthesis of various ester-based drugs and prodrugs under mild reaction conditions.
These application notes provide a detailed overview and experimental protocols for the transesterification of N-Acetyl-L-tyrosine ethyl ester (ATEE) using Carlsberg protease. The methodologies described herein are based on established protocols for similar substrates, such as N-acetyl-L-phenylalanine ethyl ester, and are intended to serve as a comprehensive guide for researchers.
Catalytic Mechanism of Carlsberg Protease in Transesterification
Carlsberg protease, like other subtilisins, employs a catalytic triad (B1167595) of aspartic acid, histidine, and serine residues in its active site to facilitate catalysis. The transesterification reaction proceeds via a Ping-Pong Bi-Bi mechanism.
First, the serine residue, activated by the histidine and aspartic acid, performs a nucleophilic attack on the carbonyl carbon of the ester substrate (ATEE), leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the ethoxy group and forming a covalent acyl-enzyme intermediate. Subsequently, an alcohol molecule enters the active site and attacks the acyl-enzyme intermediate. This results in the formation of a second tetrahedral intermediate, which then breaks down to release the new ester product and regenerate the free enzyme.
Troubleshooting & Optimization
Solubility issues of acetyl tyrosine ethyl ester in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of N-Acetyl-L-Tyrosine Ethyl Ester (ATEE) in aqueous buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of N-Acetyl-L-Tyrosine Ethyl Ester (ATEE) in aqueous solutions?
A1: N-Acetyl-L-Tyrosine Ethyl Ester (ATEE) is described as being soluble in water and ethanol (B145695).[1][2] One source indicates its water solubility to be 3.48 g/L at 28°C.[3][4] It is often used as a substrate for enzymes like chymotrypsin (B1334515) in aqueous buffer systems.[1][5]
Q2: What factors can influence the solubility and stability of ATEE in aqueous buffers?
A2: Several factors can impact the solubility and stability of ATEE in aqueous solutions:
-
pH: The stability of ATEE is pH-dependent. Under basic conditions, the ethyl ester group can be hydrolyzed to form N-acetyl-L-tyrosine.[1]
-
Temperature: While heating can increase the dissolution rate, prolonged exposure to high temperatures, especially in aqueous solutions, can accelerate hydrolysis.[6] Supersaturated stock solutions (10-20 mM) can be prepared by dissolving ATEE in water at 85°C followed by rapid cooling, and these solutions are typically stable for six to twelve hours.[5]
-
Buffer Composition: The specific components and ionic strength of the buffer may have a minor impact on solubility.
-
Hydrolysis: ATEE can undergo hydrolysis to release N-acetyl-L-tyrosine.[1] This is a crucial consideration for solution preparation and storage.
Q3: Can I prepare a concentrated stock solution of ATEE?
A3: Yes, concentrated stock solutions can be prepared. For high concentrations, organic co-solvents like DMSO or ethanol are often used.[1][7] One protocol suggests dissolving ATEE in dimethyl sulfoxide (B87167) (DMSO) for use in chymotrypsin activity assays.[1] It is also possible to prepare supersaturated aqueous solutions by heating.[5]
Q4: How should I store ATEE solutions?
A4: To maintain the integrity of ATEE in solution, it is recommended to prepare solutions fresh. For short-term storage, refrigeration at 2-8°C is advisable. For longer-term storage, aliquoting and freezing at -20°C or -80°C can help prevent degradation from repeated freeze-thaw cycles.[7] Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months.[7]
Q5: Is ATEE the same as N-Acetyl-L-Tyrosine (NALT)?
A5: No, they are different compounds. ATEE is the ethyl ester of N-acetyl-L-tyrosine. ATEE has an ethyl group protecting the carboxylic acid, which can be hydrolyzed to yield NALT.[1] NALT itself has a higher water solubility than L-tyrosine and is often used in parenteral nutrition.[8][9][10][11][12]
Troubleshooting Guide
This guide addresses common issues encountered when working with ATEE in aqueous buffers.
Issue 1: ATEE powder is not dissolving in my aqueous buffer at room temperature.
-
Possible Cause 1: Concentration exceeds solubility limit.
-
Possible Cause 2: Slow dissolution kinetics.
Issue 2: My ATEE solution is cloudy or has formed a precipitate after preparation.
-
Possible Cause 1: Supersaturated solution.
-
Solution: If the solution was heated to dissolve a high concentration of ATEE, it may have become supersaturated upon cooling to room temperature, leading to precipitation.[8] Gently re-warm the solution to redissolve the precipitate. For future preparations, consider using a slightly lower concentration.
-
-
Possible Cause 2: Hydrolysis of ATEE.
-
Solution: Over time, especially in neutral to alkaline buffers, ATEE can hydrolyze to N-acetyl-L-tyrosine, which may have different solubility characteristics and could precipitate.[1] It is best to prepare ATEE solutions fresh before use.
-
-
Possible Cause 3: pH-dependent solubility.
-
Solution: Although ATEE itself does not have a carboxylic acid group, its hydrolysis product, N-acetyl-L-tyrosine, does. The solubility of NALT is pH-dependent.[8] If significant hydrolysis has occurred, a shift in pH could cause the resulting NALT to precipitate.
-
Issue 3: I am observing unexpected changes in my experimental results over time with my ATEE solution.
-
Possible Cause 1: Degradation of ATEE.
-
Solution: ATEE in aqueous buffer is susceptible to hydrolysis, which changes the chemical composition of your solution.[1] This can affect assays where ATEE is a substrate. Always use freshly prepared solutions for quantitative experiments.
-
-
Possible Cause 2: pH shift in the buffer.
-
Solution: The hydrolysis of ATEE to N-acetyl-L-tyrosine and ethanol does not directly produce an acid or base. However, if the starting material or buffer contains impurities, or if there are secondary reactions, the pH could shift over time. Monitor the pH of your stock solutions.
-
Data Presentation
Table 1: Quantitative Solubility Data for N-Acetyl-L-Tyrosine Ethyl Ester (ATEE)
| Solvent/Buffer | Temperature | Solubility | Molar Equivalent (mM) |
| Water | 28°C | 3.48 g/L | ~13.8 |
| DMSO | Room Temperature | 175 mg/mL | ~696.43 |
Data compiled from multiple sources.[3][4][7]
Experimental Protocols
Protocol 1: Preparation of an Aqueous ATEE Solution
This protocol is suitable for preparing moderately concentrated aqueous solutions of ATEE.
-
Weighing: Accurately weigh the desired amount of ATEE powder.
-
Initial Mixing: Add the ATEE powder to a volume of the desired aqueous buffer that is less than the final target volume.
-
Dissolution:
-
Place the container on a magnetic stirrer and stir the solution at room temperature.
-
For faster dissolution, gentle warming in a water bath (not exceeding 50-60°C) can be applied with continuous stirring.[8]
-
Alternatively, use a vortex mixer for smaller volumes or an ultrasonic water bath for short bursts.[8]
-
-
Final Volume Adjustment: Once the ATEE is completely dissolved, add the buffer to reach the final desired volume.
-
Use Immediately: It is highly recommended to use the prepared ATEE solution immediately to minimize hydrolysis.
Protocol 2: Preparation of a Concentrated ATEE Stock Solution in DMSO
This protocol is recommended for applications requiring a high concentration of ATEE, such as in enzyme kinetics studies.
-
Weighing: Accurately weigh the desired amount of ATEE powder.
-
Dissolution: Add the ATEE powder to the required volume of newly opened, anhydrous DMSO.[7]
-
Mixing: Vortex or sonicate briefly until the ATEE is fully dissolved.[7]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[7]
Visualizations
Caption: Troubleshooting workflow for ATEE solubility issues.
Caption: Experimental workflow for dissolving ATEE.
References
- 1. N-Acetyl-L-tyrosine ethyl ester | 36546-50-6 | Benchchem [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. N-ACETYL-L-TYROSINE ETHYL ESTER CAS#: 840-97-1 [m.chemicalbook.com]
- 4. 840-97-1 CAS MSDS (N-ACETYL-L-TYROSINE ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. N-ACETYL-L-TYROSINE ETHYL ESTER | 840-97-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. N-acetyl-L-tyrosine as a tyrosine source during total parenteral nutrition in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] N-Acetyl-L-Tyrosine as a Tyrosine Source during Total Parenteral Nutrition in Adult Rats | Semantic Scholar [semanticscholar.org]
- 11. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for ATEE Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions for enzyme assays using N-Acetyl-L-tyrosine ethyl ester (ATEE) as a substrate. Find answers to frequently asked questions, troubleshoot common experimental issues, and follow detailed protocols for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an ATEE enzyme assay?
The optimal pH for an ATEE assay is highly dependent on the specific enzyme being studied.[1] For instance, bovine pancreatic α-chymotrypsin, an enzyme frequently assayed using ATEE, exhibits optimal activity at a pH of 7.8-8.0.[2] However, other enzymes like certain esterases or lipases may have different optimal pH ranges, which can vary from acidic to alkaline conditions.[3] Therefore, it is crucial to determine the optimal pH empirically for your specific enzyme and experimental conditions.[4]
Q2: How do I select the appropriate buffer for my ATEE assay?
Choosing the right buffer is critical for maintaining a stable pH throughout the experiment.[5] The primary consideration is to select a buffer with a pKa value close to your target pH.[4] It is also important to consider potential interactions between the buffer and your enzyme or cofactors; for example, phosphate (B84403) buffers can sometimes inhibit certain enzymes.[4] Using a series of buffers with overlapping pH ranges is a common strategy to identify the optimal pH for an enzyme.[4][6]
Q3: What concentration of buffer should I use?
A typical starting buffer concentration for enzyme assays is between 20 mM and 100 mM.[4] The concentration should be sufficient to maintain the desired pH but not so high that it inhibits the enzyme due to excessive ionic strength.[4] The optimal concentration should be determined experimentally for your specific system.
Q4: How does ionic strength affect my ATEE assay and how can it be controlled?
Ionic strength, or the salt concentration in the buffer, can significantly impact enzyme activity by altering its three-dimensional structure and stability.[4][7] It's recommended to test a range of salt concentrations (e.g., 25 mM to 200 mM NaCl or KCl) to find the optimal ionic strength for your enzyme.[4] When comparing different buffers during a pH optimization experiment, it's good practice to maintain a constant ionic strength across all conditions to ensure that any observed changes in activity are due to pH alone.[6]
Q5: Is the ATEE substrate stable across a wide pH range?
The stability of the ATEE substrate itself can be pH-dependent. Ester substrates can undergo auto-hydrolysis, particularly at higher pH values, which can lead to high background signal.[8] It is important to prepare the ATEE solution fresh and perform control experiments (without the enzyme) to measure the rate of non-enzymatic hydrolysis at the tested pH values.[9]
Troubleshooting Guide
This guide addresses common problems encountered during ATEE enzyme assays, with a focus on pH-related issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Incorrect Buffer pH: The pH of the assay buffer is outside the optimal range for the enzyme, leading to low activity or denaturation.[1][4][10] | Verify the pH of your buffer at the experimental temperature. Perform a pH optimization experiment by testing a series of buffers with overlapping pH ranges to find the enzyme's optimal pH.[4] |
| Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling.[9] | Run a positive control with a known active enzyme to confirm the viability of your assay components.[9] | |
| High Background Signal | Substrate Instability: ATEE may be hydrolyzing non-enzymatically at the assay pH (especially at alkaline pH).[8][9] | Prepare the ATEE substrate solution fresh before each experiment. Run a "no-enzyme" control to quantify the rate of spontaneous hydrolysis and subtract this from your results.[9] |
| Contaminated Reagents: Buffers or other reagents may be contaminated with other enzymes (e.g., proteases). | Use high-purity reagents and sterile, nuclease-free water. Consider adding protease inhibitors to control wells.[9] | |
| Poor Reproducibility / Inconsistent Results | Unstable pH: The buffer capacity is insufficient to maintain a constant pH throughout the reaction, especially if the reaction produces or consumes protons. | Ensure your buffer concentration is adequate (typically 50-100 mM).[6] Choose a buffer with a pKa value as close as possible to the assay pH.[4] |
| Temperature Fluctuations: Enzyme activity is highly sensitive to temperature, which can also affect the pH of some buffers (e.g., Tris).[4][5] | Use a temperature-controlled instrument like a water bath or incubator to maintain a constant temperature.[5] Measure and adjust the buffer pH at the intended assay temperature.[4] | |
| Improperly Thawed Components: Reagents that are not completely thawed and mixed can lead to concentration errors. | Ensure all frozen components are fully thawed and gently mixed before use.[11] |
Data Summary
Table 1: Common Buffers for Enzyme Assays
This table provides a list of common buffers, their effective pH ranges, and key considerations for their use in enzyme assays.
| Buffer | pKa (at 25°C) | Useful pH Range | Considerations |
| Citrate | 3.1, 4.8, 6.4 | 3.0 - 6.2 | Can chelate metal ions, which may be inhibitory or beneficial depending on the enzyme.[4] |
| Acetate | 4.8 | 3.8 - 5.6 | Commonly used for enzymes active in acidic conditions.[4] |
| MES | 6.1 | 5.5 - 6.7 | A "Good's" buffer, known for minimal interaction with biological components.[4] |
| Phosphate | 7.2 | 5.8 - 8.0 | Widely used and economical, but can inhibit some enzymes and precipitate with divalent cations like Ca²⁺.[4] |
| HEPES | 7.5 | 7.0 - 8.0 | A common "Good's" buffer for near-neutral pH ranges.[6] |
| Tris | 8.1 | 7.5 - 9.0 | pH is highly sensitive to temperature changes. Often used for chymotrypsin (B1334515) assays.[6] |
Table 2: Example Assay Conditions for α-Chymotrypsin with ATEE (Titrimetric Method)
These are initial conditions that may require further optimization for your specific experimental setup.
| Parameter | Value | Reference |
| Substrate | N-Acetyl-L-Tyrosine Ethyl Ester (ATEE) | |
| Enzyme | α-Chymotrypsin | |
| pH | 8.0 | |
| Temperature | 30°C | |
| Buffer | Tris-HCl | [2] |
| Cofactor | 100 mM Calcium Chloride (CaCl₂) | |
| Initial ATEE Concentration | 10 mM | |
| Detection Method | Titrimetric (monitoring NaOH addition to maintain pH) |
Experimental Protocols
Protocol 1: Determining the Optimal pH for an ATEE Enzyme Assay
This protocol outlines a systematic approach to identify the optimal pH for your enzyme using ATEE as a substrate.
-
Buffer Preparation:
-
Prepare a set of at least three different buffer systems with overlapping pH ranges (e.g., Citrate for pH 4.0-6.0, Phosphate for pH 6.0-8.0, and Tris for pH 8.0-9.0).[4]
-
For each buffer system, prepare 100 mM stock solutions at various pH points in 0.5 pH unit increments.
-
Crucially, adjust the final pH of each buffer at the temperature you will use for the assay.[4]
-
-
Reagent Preparation:
-
Prepare a concentrated stock solution of ATEE. ATEE is often dissolved in an organic solvent like methanol (B129727) or DMSO before being diluted in the assay buffer.
-
Prepare your enzyme stock solution in a suitable buffer (e.g., 1 mM HCl) at a concentration appropriate for your assay.[2]
-
-
Assay Setup:
-
For each pH point to be tested, set up triplicate reactions in a microplate or suitable reaction vessel.
-
Include "no-enzyme" controls for each pH point to measure background substrate hydrolysis.
-
The reaction mixture should contain the buffer at its final desired concentration, ATEE at a saturating concentration, and any necessary cofactors.[4]
-
-
Reaction Initiation and Measurement:
-
Equilibrate all reaction components to the desired assay temperature.[2]
-
Initiate the reaction by adding the enzyme to the reaction mixture.
-
Measure the rate of product formation (or substrate consumption) over time using a suitable detection method (e.g., spectrophotometry by monitoring the change in absorbance, or titrimetry by monitoring the base needed to maintain pH).[2]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each pH value, ensuring you are using the linear portion of the reaction curve.
-
Subtract the rate from the "no-enzyme" control from the corresponding enzyme-catalyzed reaction rate.
-
Plot the enzyme activity (reaction rate) as a function of pH. The pH at which the highest activity is observed is the optimal pH for your enzyme under these specific conditions.[4]
-
Visualizations
Caption: A flowchart illustrating the key steps for determining the optimal pH in an ATEE enzyme assay.
Caption: A decision tree to guide troubleshooting for common issues in ATEE enzyme assays.
References
- 1. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 2. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. web.citius.technology [web.citius.technology]
- 4. benchchem.com [benchchem.com]
- 5. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. tutorchase.com [tutorchase.com]
- 8. Stability of the fluorogenic enzyme substrates and pH optima of enzyme activities in different Finnish soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 11. docs.abcam.com [docs.abcam.com]
Technical Support Center: N-Acetyl-L-tyrosine Ethyl Ester (ATEE) Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of N-Acetyl-L-tyrosine ethyl ester (ATEE) solutions. Below, you will find troubleshooting guides and FAQs to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Acetyl-L-tyrosine ethyl ester (ATEE) and why is the stability of its solutions important?
A1: N-Acetyl-L-tyrosine ethyl ester is a derivative of the amino acid L-tyrosine, featuring an N-acetyl group and an ethyl ester modification. These modifications are often introduced to enhance solubility and permeability in research and pharmaceutical applications. The stability of ATEE solutions is critical because degradation can lead to a decrease in the concentration of the active compound, the formation of impurities, and a shift in the pH of the solution, all of which can significantly impact experimental accuracy and outcomes.
Q2: What are the primary degradation pathways for ATEE in solution?
A2: The two main degradation pathways for ATEE in aqueous solutions are:
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially under basic conditions, which yields N-Acetyl-L-tyrosine and ethanol.[1]
-
Oxidation: Similar to L-tyrosine and its derivatives, the phenolic ring of ATEE can undergo oxidation. This process is often accelerated by exposure to light, the presence of dissolved oxygen, and transition metal ions.[2] Oxidation can lead to the formation of colored byproducts.
Q3: What are the visible signs of ATEE solution degradation?
A3: Visible signs of ATEE degradation include:
-
Precipitation: The formation of a solid precipitate can occur, which may be due to the formation of the less soluble degradation product, N-Acetyl-L-tyrosine.
-
Discoloration: The solution may develop a yellow or brownish tint, which is often an indication of oxidation of the tyrosine moiety.[2]
-
pH Shift: Hydrolysis of the ethyl ester can lead to the formation of N-Acetyl-L-tyrosine, which is acidic and can lower the pH of an unbuffered solution.
Q4: How should I store ATEE solutions to maximize stability?
A4: For optimal stability, ATEE solutions should be:
-
Prepared Fresh: It is always best to prepare solutions fresh before use.
-
Stored at Low Temperatures: For short-term storage (up to 1 month), aliquoted solutions should be kept at -20°C. For longer-term storage (up to 6 months), storage at -80°C is recommended.[3] Avoid repeated freeze-thaw cycles.
-
Protected from Light: Store solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[2]
-
Buffered at a Slightly Acidic to Neutral pH: A pH range of 5-7 is generally recommended to minimize both ester hydrolysis and oxidation.[2]
-
Deoxygenated: For sensitive applications, using deoxygenated solvents and purging the headspace of the storage container with an inert gas (e.g., nitrogen or argon) can minimize oxidation.[2]
Q5: Can I autoclave ATEE solutions for sterilization?
A5: Autoclaving is not recommended for ATEE solutions. The high temperatures and pressures will significantly accelerate the hydrolysis of the ethyl ester group. Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in the solution | 1. Formation of N-Acetyl-L-tyrosine: Hydrolysis of the ethyl ester results in the formation of N-Acetyl-L-tyrosine, which has lower solubility than ATEE in aqueous solutions. 2. Low Temperature Storage: Concentrated solutions may precipitate upon cooling or freezing. | 1. Prepare fresh solutions: Avoid long-term storage of solutions, especially if not frozen. 2. Adjust pH: If your experimental conditions allow, maintaining a slightly acidic pH can help keep N-Acetyl-L-tyrosine in solution. 3. Lower Concentration: Consider preparing a less concentrated stock solution. 4. Gentle Warming: Before use, gently warm the solution to room temperature to redissolve any precipitate. |
| Solution turns yellow or brown | Oxidation of the phenolic group: This is accelerated by exposure to light, oxygen, alkaline pH, and the presence of metal ions.[2] | 1. Protect from light: Store in amber vials or wrap containers in foil.[2] 2. Minimize oxygen exposure: Use deoxygenated solvents and purge with an inert gas.[2] 3. Control pH: Maintain a pH between 5 and 7.[2] 4. Use chelating agents: Add a small amount of EDTA (e.g., 0.1 mM) to chelate metal ions that can catalyze oxidation.[2] |
| Decrease in pH of the solution over time | Hydrolysis of the ethyl ester: The formation of N-Acetyl-L-tyrosine, an acidic compound, will lower the pH of unbuffered or weakly buffered solutions. | 1. Use a suitable buffer: Employ a buffer system with sufficient capacity to maintain a stable pH (e.g., phosphate (B84403) or citrate (B86180) buffer). 2. Prepare fresh solutions: The best way to avoid significant pH shifts is to use freshly prepared solutions. |
| Inconsistent experimental results | Degradation of ATEE: A decrease in the concentration of the active compound due to hydrolysis or oxidation can lead to variability in experimental outcomes. | 1. Implement a stability testing protocol: Determine the usable lifetime of your ATEE solution under your specific storage conditions using an analytical method like HPLC. 2. Always use fresh solutions for critical experiments. 3. Ensure proper storage: Follow the recommended storage conditions to minimize degradation. |
| Unexpected peaks in HPLC analysis | Presence of degradation products: New peaks may correspond to N-Acetyl-L-tyrosine, oxidized ATEE, or other byproducts. | 1. Perform a forced degradation study: Subject ATEE to acidic, basic, oxidative, and photolytic stress to identify the retention times of potential degradation products.[5][6] 2. Use a stability-indicating HPLC method: Ensure your analytical method can resolve ATEE from its degradation products.[4] |
Data Presentation
The following tables provide illustrative data on the stability of ATEE solutions under different conditions. This data is based on general principles of ester hydrolysis and oxidation of tyrosine derivatives and should be confirmed with in-house stability studies.
Table 1: Illustrative Stability of ATEE (1 mg/mL) in Aqueous Solution at 25°C as a Function of pH
| pH | % ATEE Remaining after 7 days | % ATEE Remaining after 30 days |
| 3.0 | 98% | 92% |
| 5.0 | >99% | 98% |
| 7.0 | 97% | 90% |
| 9.0 | 85% | 60% |
Table 2: Illustrative Stability of ATEE (1 mg/mL) in pH 7.0 Buffer as a Function of Temperature
| Temperature | % ATEE Remaining after 30 days |
| 4°C | 95% |
| 25°C | 90% |
| 40°C | 75% |
Experimental Protocols
Protocol 1: Preparation of a Buffered ATEE Stock Solution
-
Buffer Preparation: Prepare a 0.1 M phosphate or citrate buffer and adjust the pH to 6.0.[7] Deoxygenate the buffer by sparging with nitrogen or argon gas for at least 30 minutes.
-
Dissolution of ATEE: Accurately weigh the desired amount of solid ATEE. While gently stirring, slowly add the ATEE powder to the deoxygenated buffer to achieve the final desired concentration.
-
Sterilization (if required): Sterile filter the solution through a 0.22 µm syringe filter into a sterile, amber container.
-
Storage: Aliquot the solution into single-use volumes, purge the headspace with an inert gas, and store at -20°C or -80°C, protected from light.[3]
Protocol 2: Stability-Indicating HPLC Method for ATEE
This protocol provides a general method for the analysis of ATEE and its primary hydrolysis product, N-Acetyl-L-tyrosine.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 274 nm (for tyrosine moiety).
-
Injection Volume: 10 µL.
-
Procedure: a. Prepare a standard curve of ATEE and N-Acetyl-L-tyrosine of known concentrations. b. At each time point of the stability study, withdraw a sample of the ATEE solution. c. Inject the standards and samples onto the HPLC system. d. Quantify the peak areas of ATEE and any degradation products. The percentage of remaining ATEE can be calculated relative to the initial concentration.
Mandatory Visualizations
References
Preventing precipitation of ATEE in stock solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-L-tyrosine ethyl ester (ATEE). It addresses common issues related to the precipitation of ATEE in stock solutions to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my ATEE stock solution precipitating?
Precipitation of ATEE from a stock solution is a common issue that can arise from several factors. The primary causes are related to concentration, temperature, storage conditions, and the chemical stability of the ester. Identifying the specific cause is the first step in resolving the problem.
Common Causes of ATEE Precipitation:
-
Supersaturation: The concentration of ATEE exceeds its solubility limit in the chosen solvent at a given temperature.
-
Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of ATEE, especially in highly concentrated solutions, causing it to fall out of solution.[1]
-
pH Instability and Hydrolysis: ATEE is an ester and is susceptible to hydrolysis, particularly under acidic or basic conditions.[2][3] This chemical degradation breaks ATEE into N-Acetyl-L-tyrosine and ethanol (B145695), altering the chemical composition and solubility of the solution components.
-
Improper Solvent Choice: While ATEE is soluble in common polar solvents, using an inappropriate solvent or a solvent of insufficient purity can lead to precipitation.
Below is a workflow to help diagnose the cause of precipitation.
Q2: What are the recommended solvents and concentrations for ATEE?
ATEE is soluble in polar solvents such as ethanol and water.[2][4] The choice of solvent often depends on the experimental application and desired concentration.
Data Presentation: ATEE Solubility
| Solvent | Reported Solubility | Key Considerations |
|---|---|---|
| Ethanol | 50 mg/mL[4] | Suitable for creating high-concentration stock solutions. |
| Water | Soluble[2] | Supersaturated aqueous solutions (10-20 mM) can be prepared using heat, but they have limited stability (6-12 hours).[5] |
Q3: How can I prepare a stable, high-concentration ATEE stock solution?
For many applications, a high-concentration stock is necessary. Due to ATEE's properties, specific protocols are recommended for different solvents.
This protocol is suitable for creating a stable, high-concentration stock solution.
-
Calculation: Determine the mass of ATEE required to achieve the desired concentration (e.g., for a 50 mg/mL solution).
-
Weighing: Accurately weigh the calculated amount of ATEE powder using an analytical balance.
-
Dissolution: Transfer the ATEE powder to an appropriate sterile container (e.g., a conical tube). Add the required volume of 95-100% ethanol.
-
Mixing: Secure the container lid and vortex or mix at room temperature until the ATEE is completely dissolved. Gentle warming in a water bath can be used to expedite dissolution if necessary.
-
Storage: Store the solution at 2-8°C for short-term use or at -20°C for long-term storage. Always bring the solution to room temperature and check for precipitate before use.
This method is useful for applications requiring an aqueous stock but is only suitable for immediate use due to limited stability.[5]
-
Calculation: Determine the mass of ATEE required for the desired concentration (e.g., 10-20 mM).
-
Weighing: Accurately weigh the ATEE powder.
-
Heating and Dissolving: Add the ATEE to a heat-safe glass container with the required volume of high-purity water. Heat the solution to 85°C while stirring until the ATEE is fully dissolved.
-
Cooling: Rapidly cool the solution to room temperature (e.g., using a cold water bath). The solution should remain clear.
-
Use: Use the supersaturated solution within 6-12 hours.[5] Do not store for long periods, as precipitation is likely.
Q4: What is the optimal pH for an ATEE stock solution and how does it affect stability?
The pH of an aqueous ATEE solution is critical for its stability. As an ester, ATEE is prone to hydrolysis, a process that is catalyzed by both acids (H+) and bases (OH-).[3]
-
Acidic/Basic Conditions (pH < 5 or pH > 8): In these ranges, the rate of hydrolysis increases, leading to the degradation of ATEE.[6][7] Base-catalyzed hydrolysis (saponification) is often faster than acid-catalyzed hydrolysis.[3]
-
Neutral Conditions (pH ~6-7.5): The hydrolysis rate of many esters is at its minimum in the near-neutral pH range.[6]
For maximum stability, especially if short-term storage is required, prepare aqueous ATEE solutions in high-purity water or a neutral buffer system. For specific enzymatic assays, ATEE has been used in buffers ranging from pH 3 to 8, but for stock preparation, neutral pH is recommended.[2]
Q5: What is the biochemical role of ATEE in research?
ATEE is utilized in biochemical and pharmacological research primarily in two ways:
-
Enzyme Substrate: It is a well-established substrate for various proteases and esterases. The hydrolysis of the ethyl ester bond by an enzyme like chymotrypsin (B1334515) can be monitored spectrophotometrically to determine enzyme activity.[2][5]
-
Neurotransmitter Precursor: As a derivative of L-tyrosine, ATEE can serve as a more soluble precursor to L-tyrosine, which is the initial substrate in the synthesis pathway for catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[2]
References
- 1. atinorthamerica.com [atinorthamerica.com]
- 2. N-Acetyl-L-tyrosine ethyl ester | 36546-50-6 | Benchchem [benchchem.com]
- 3. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. N-ACETYL-L-TYROSINE ETHYL ESTER | 840-97-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ATEE Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results in N-Acetyl-L-Tyrosine Ethyl Ester (ATEE) assays, a common method for measuring chymotrypsin (B1334515) activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the ATEE assay for chymotrypsin activity?
The ATEE assay is a spectrophotometric method used to determine the enzymatic activity of chymotrypsin. Chymotrypsin catalyzes the hydrolysis of the substrate N-Acetyl-L-Tyrosine Ethyl Ester (ATEE), producing N-Acetyl-L-Tyrosine and ethanol. The increase in N-Acetyl-L-Tyrosine can be monitored by measuring the increase in absorbance at 256 nm.[1] One unit of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes one micromole of ATEE per minute at a specific pH and temperature, typically pH 7.8 and 25°C.[1]
Q2: My chymotrypsin activity is lower than expected. What are the potential causes?
Low chymotrypsin activity can be attributed to several factors, including suboptimal assay conditions, enzyme instability, or the presence of inhibitors.[2] Key areas to investigate include the pH and temperature of your reaction, the integrity of your enzyme stock, and the composition of your sample.[2]
Q3: What is the optimal pH and temperature for a chymotrypsin ATEE assay?
The optimal pH for chymotrypsin activity is generally between 7.5 and 9.0.[2] It is critical to use a suitable buffer, such as Tris-HCl, to maintain a stable pH within this range.[2] The assay is typically performed at 25°C.[1] Temperature fluctuations can significantly impact enzyme activity, so ensure all reagents and reaction components are equilibrated to the correct temperature.[3]
Q4: How should I properly store and handle my chymotrypsin enzyme to maintain its activity?
Proper storage and handling of the chymotrypsin enzyme are crucial for obtaining consistent results. It is recommended to store chymotrypsin in small aliquots in a buffer containing 5 mM CaCl2 and frozen at -80°C.[4] Avoid repeated freeze-thaw cycles. When storing at 4°C, adding a protein like bovine serum albumin (at ~1 mg/ml) to the solution can help prevent autodegradation.[4]
Q5: I am observing high background noise in my ATEE assay. What could be the cause?
High background noise can arise from the spontaneous hydrolysis of the ATEE substrate, particularly if the buffer conditions are not optimal or if the substrate solution is old.[3] Contamination of reagents with other proteases can also contribute to high background.[5] Ensure that all reagents are freshly prepared and that the water used is of high purity.
Q6: My results are not reproducible between experiments. What are the common sources of variability?
Lack of reproducibility in ATEE assays can stem from several factors:
-
Pipetting Errors: Inconsistent pipetting, especially of the viscous enzyme and substrate solutions, can introduce significant variability.[3] Always use calibrated pipettes and proper pipetting techniques.[6]
-
Temperature Fluctuations: Ensure consistent temperature control throughout the assay, as enzyme activity is highly temperature-dependent.[3]
-
Reagent Variability: Using different lots of reagents (e.g., ATEE, buffer components) can introduce variability between experiments.[7]
-
Operator Variability: Differences in technique between operators can also contribute to inconsistent results.[8]
Troubleshooting Guides
Guide 1: Low or No Signal
If you are observing a weak or absent signal in your ATEE assay, follow this troubleshooting workflow.
Guide 2: High Variability Between Replicates
High variability between replicate wells or samples is a common issue. This guide provides a systematic approach to identifying and resolving the source of this inconsistency.
Data Presentation
The following tables summarize potential sources of variability in enzymatic assays and their relative contributions.
Table 1: Common Sources of Inter-Batch Variability in Enzymatic Assays
| Source of Variability | Percentage Contribution (Approximate) | Key Considerations |
| Reagent Lots | 52% | Use the same lot of ATEE, buffer components, and enzyme for a set of experiments.[7] |
| Operators | 19% | Standardize protocols and ensure consistent training for all users.[7][8] |
| Equipment | 9% | Regularly calibrate pipettes and spectrophotometers.[7] |
| Unexplained | 20% | Other environmental factors or complex interactions.[7] |
Table 2: Impact of pH and Temperature on Chymotrypsin Activity
| pH | Relative Activity (%) | Temperature (°C) | Relative Activity (%) |
| 6.0 | 20 | 15 | 65 |
| 7.0 | 85 | 20 | 80 |
| 7.8 | 100 | 25 | 100 |
| 8.5 | 95 | 30 | 90 |
| 9.0 | 80 | 37 | 75 |
Note: These are representative values. Actual percentages may vary depending on the specific buffer and enzyme preparation.
Experimental Protocols
Detailed Protocol for ATEE Assay of Chymotrypsin
This protocol is adapted from established methods for determining chymotrypsin activity.[1][9]
Materials:
-
α-Chymotrypsin enzyme
-
N-Acetyl-L-Tyrosine Ethyl Ester (ATEE)
-
Tris-HCl buffer (0.08 M, pH 7.8)
-
Calcium chloride (CaCl2, 0.1 M)
-
Methanol
-
Hydrochloric acid (0.001 N HCl)
-
Spectrophotometer capable of reading at 256 nm
-
Temperature-controlled cuvette holder
-
Calibrated pipettes
Reagent Preparation:
-
Tris-HCl Buffer with CaCl2: Prepare a 0.08 M Tris-HCl buffer and adjust the pH to 7.8 at 25°C. Add CaCl2 to a final concentration of 0.1 M.
-
ATEE Substrate Solution: Prepare a 1.07 mM solution of ATEE in a 50% (w/w) methanol-water solution. To do this, dissolve the appropriate amount of ATEE in methanol first, and then add an equal weight of water.
-
Enzyme Solution: Immediately before use, dissolve the chymotrypsin in cold 0.001 N HCl to a concentration of 1 mg/ml. Further dilute this stock solution in cold 0.001 N HCl to a working concentration of 10-30 µg/ml.[1]
Assay Procedure:
-
Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.[1]
-
In a cuvette, combine 1.5 ml of the Tris-HCl buffer with CaCl2 and 1.4 ml of the ATEE substrate solution.[1]
-
Incubate the cuvette in the spectrophotometer for 4-5 minutes to allow the temperature to equilibrate.[1]
-
Record the blank rate (the change in absorbance before adding the enzyme), if any.
-
Initiate the reaction by adding 0.1 ml of the diluted enzyme solution to the cuvette.
-
Immediately mix by inverting the cuvette (if using a sealed cuvette) or by gentle pipetting.
-
Record the increase in absorbance at 256 nm for 4-5 minutes, taking readings at regular intervals (e.g., every 15-30 seconds).[1]
Data Analysis:
-
Determine the rate of change in absorbance per minute (ΔA256/min) from the initial linear portion of the curve.
-
Calculate the chymotrypsin activity using the following formula:
Units/mg = (ΔA256/min * 1000) / (964 * mg enzyme/ml in the reaction)[1]
Where 964 is the molar extinction coefficient of N-Acetyl-L-Tyrosine at 256 nm.
Signaling Pathways and Logical Relationships
The following diagram illustrates the enzymatic reaction pathway of the ATEE assay.
References
- 1. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. biomatik.com [biomatik.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
Minimizing background hydrolysis of ATEE in assays
Technical Support Center: ATEE Assays
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to minimize the background hydrolysis of N-Acetyl-L-tyrosine ethyl ester (ATEE) in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is ATEE and why is its background hydrolysis a concern?
N-Acetyl-L-tyrosine ethyl ester (ATEE) is a common substrate used in assays for various enzymes, most notably chymotrypsin (B1334515). It is an ester that, when hydrolyzed, produces N-Acetyl-L-tyrosine and ethanol (B145695). The rate of this hydrolysis can be monitored, often spectrophotometrically, to determine enzyme activity.
Background hydrolysis, also known as auto-hydrolysis or spontaneous hydrolysis, is the breakdown of ATEE that occurs in the absence of the enzyme being studied. This non-enzymatic hydrolysis can be a significant source of error, leading to an overestimation of enzyme activity and affecting the accuracy and reproducibility of assay results. Minimizing this background noise is therefore critical for obtaining reliable data.
Q2: What are the primary factors that influence the rate of ATEE background hydrolysis?
The stability of ATEE in an aqueous solution is influenced by several factors:
-
pH: The rate of hydrolysis is significantly pH-dependent. ATEE is most stable at a slightly acidic pH (around 6.0) and hydrolysis increases as the pH becomes more alkaline (basic).
-
Temperature: Like most chemical reactions, the rate of ATEE hydrolysis increases with temperature.
-
Buffer Composition: The type and concentration of buffer components can affect the stability of ATEE. Some buffer species can catalyze the hydrolysis reaction.
-
Presence of Contaminants: Contaminating proteases or other enzymes in the sample or reagents can contribute to the breakdown of ATEE.
Troubleshooting Guide
Issue: High background signal in my "no-enzyme" control wells.
This is a common problem indicating significant non-enzymatic hydrolysis of ATEE. Here are several potential causes and solutions:
| Potential Cause | Recommended Solution |
| Incorrect pH of the Assay Buffer | Verify the pH of your assay buffer. For chymotrypsin assays, a common pH is 7.8, but this can lead to background hydrolysis. If possible, perform the assay at a slightly lower pH where the enzyme is still active but background hydrolysis is reduced. Always prepare fresh buffers and re-check the pH before use. |
| Assay Temperature is Too High | If your protocol allows, consider running the assay at a lower temperature (e.g., room temperature or 25°C instead of 37°C). While this may decrease the enzymatic rate, it will also significantly reduce the rate of spontaneous hydrolysis. Always maintain a consistent temperature for all samples and controls. |
| ATEE Solution Prepared Too Far in Advance | Prepare the ATEE substrate solution fresh for each experiment. ATEE is not stable for long periods in aqueous solutions, especially at neutral or alkaline pH. |
| Contaminated Reagents | Use high-purity water and reagents to prepare your buffers and solutions. Consider filtering your buffer and enzyme stock solutions through a 0.22 µm filter to remove any potential microbial contamination that could introduce proteases. |
Experimental Protocols
Protocol: Measuring and Correcting for Background ATEE Hydrolysis
This protocol describes how to run a proper control to measure and subtract the background hydrolysis of ATEE from your enzyme activity measurements.
-
Reagent Preparation:
-
Assay Buffer: Prepare your desired assay buffer (e.g., 50 mM Tris-HCl, pH 7.8).
-
ATEE Substrate Stock: Prepare a concentrated stock solution of ATEE in a suitable solvent like ethanol or DMSO.
-
Enzyme Stock: Prepare a stock solution of your enzyme in a buffer that ensures its stability.
-
-
Assay Setup:
-
Set up your reactions in a microplate or cuvettes.
-
Test Samples: Add the assay buffer, enzyme, and any test compounds (e.g., inhibitors).
-
Control Samples (No-Enzyme Control): Add the assay buffer and the same volume of buffer used for the enzyme stock (instead of the enzyme itself). This is crucial for measuring background hydrolysis.
-
-
Initiating the Reaction:
-
Equilibrate the plate/cuvettes to the desired assay temperature.
-
Initiate the reaction by adding the ATEE substrate to all wells simultaneously.
-
-
Data Collection:
-
Measure the change in absorbance over time at the appropriate wavelength for ATEE hydrolysis (typically 237 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for both the test samples and the no-enzyme controls.
-
Subtract the average rate of the no-enzyme controls from the rate of your test samples to obtain the true enzyme-catalyzed rate.
-
Below is a workflow diagram for this process:
Quantitative Data Summary
The following tables summarize the impact of pH and temperature on the rate of ATEE background hydrolysis. The rates are presented as relative values for easy comparison.
Table 1: Effect of pH on Relative Rate of ATEE Hydrolysis
| pH | Relative Hydrolysis Rate | Stability |
| 6.0 | 1.0 | Highest |
| 7.0 | 2.5 | Moderate |
| 7.5 | 5.0 | Lower |
| 8.0 | 10.0 | Low |
| 8.5 | 20.0 | Very Low |
| Data are illustrative and compiled from typical findings to show the trend. |
Table 2: Effect of Temperature on Relative Rate of ATEE Hydrolysis
| Temperature (°C) | Relative Hydrolysis Rate |
| 20 | 1.0 |
| 25 | 1.8 |
| 30 | 3.2 |
| 37 | 6.0 |
| Data are illustrative and based on general chemical kinetics principles. |
Key Relationships and Pathways
The diagram below illustrates the factors that contribute to the total measured hydrolysis of ATEE in a typical enzymatic assay.
Improving the sensitivity of ATEE-based protease detection
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing and troubleshooting ATEE (Nα-acetyl-L-tyrosine ethyl ester)-based protease assays to enhance sensitivity and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the ATEE-based protease assay?
The ATEE assay is a spectrophotometric method used to measure the activity of proteases, most notably chymotrypsin (B1334515). The substrate, Nα-acetyl-L-tyrosine ethyl ester (ATEE), is hydrolyzed by the protease into N-acetyl-L-tyrosine and ethanol. The progress of this reaction can be monitored by measuring the increase in absorbance at a specific wavelength, typically around 256 nm, which corresponds to the formation of the N-acetyl-L-tyrosine product.[1]
Q2: My ATEE substrate won't fully dissolve. How can I improve its solubility?
ATEE has limited solubility in aqueous buffers. To improve solubility, it is common practice to first dissolve the ATEE in an organic solvent like methanol (B129727) or dimethylformamide (DMF) before preparing the final working solution in the assay buffer.[2] For instance, a stock solution can be prepared in 50% (w/w) methanol.[1][3]
Q3: What are the optimal pH and temperature conditions for an ATEE assay?
The optimal pH and temperature for an ATEE assay are highly dependent on the specific protease being studied. For chymotrypsin, a commonly used pH is 7.8, and the reaction is typically carried out at 25°C.[1] However, it is always recommended to determine the optimal conditions for your specific enzyme and experimental setup by performing pH and temperature titration experiments.
Q4: What can cause a low signal-to-noise ratio in my ATEE assay?
A low signal-to-noise ratio can be a result of either a high background signal or a low assay signal.[4][5] High background can be caused by the spontaneous breakdown of the ATEE substrate (autohydrolysis), contamination of reagents with other proteases, or interference from components in the assay buffer.[6][7] A low signal may indicate suboptimal enzyme or substrate concentrations, inappropriate buffer conditions, or inactive enzyme.[4]
Troubleshooting Guide
High Background Signal
Problem: The absorbance in my negative control (no enzyme) wells is abnormally high.
| Potential Cause | Troubleshooting Steps |
| Substrate Instability (Autohydrolysis) | - Incubate the ATEE substrate in the assay buffer at the experimental temperature and measure the absorbance over time. A significant increase in absorbance in the absence of the enzyme indicates autohydrolysis.[6] - Optimize the pH and temperature of the assay; autohydrolysis of esters can be influenced by these factors.[8][9] - Reduce the incubation time to minimize the effect of non-enzymatic hydrolysis.[6] |
| Reagent Contamination | - Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions. - Filter-sterilize buffers to remove any potential microbial contamination that could introduce exogenous proteases.[6] - Test each reagent individually for proteolytic activity. |
| Assay Buffer Components | - Some buffer components can interfere with the assay. Prepare the assay buffer without one component at a time to identify the source of interference.[6] - Ensure the final concentration of organic solvents (like methanol used to dissolve ATEE) does not inhibit the enzyme. |
Low or No Signal
Problem: I am not observing a significant increase in absorbance in the presence of my protease.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Assay Conditions | - Perform a pH titration of your assay buffer to find the optimal pH for your protease. - Determine the optimal temperature for the reaction by running the assay at a range of temperatures. - Vary the salt concentration in your buffer to determine the optimal ionic strength for enzyme activity.[6] |
| Enzyme Inactivity | - Verify the activity of your enzyme stock using a known, reliable assay or a positive control substrate. - Ensure proper storage of the enzyme according to the manufacturer's recommendations to prevent degradation. For chymotrypsin, storage at 2-8°C is often recommended.[1] Repeated freeze-thaw cycles should be avoided.[4] |
| Sub-optimal Substrate Concentration | - Perform a substrate titration experiment to determine the Michaelis-Menten constant (Km) for your enzyme with ATEE. Using the substrate at a concentration around the Km value is often a good starting point.[4] |
| Presence of Inhibitors | - If your sample contains potential protease inhibitors, try diluting the sample to reduce their concentration.[6] - Be aware of potential interfering substances in your sample matrix, such as high concentrations of proteins or lipids, which can affect enzyme activity.[10] |
Experimental Protocols
Protocol 1: Standard ATEE Assay for Chymotrypsin Activity
This protocol is adapted from established methods for measuring chymotrypsin activity.[1]
Materials:
-
α-Chymotrypsin
-
Nα-acetyl-L-tyrosine ethyl ester (ATEE)
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8)
-
Calcium chloride (CaCl₂)
-
Methanol
-
1 M HCl
-
Spectrophotometer capable of measuring absorbance at 256 nm
-
Cuvettes or a 96-well UV-transparent plate
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl₂.
-
ATEE Stock Solution: Prepare a 1.07 mM ATEE solution in 50% (w/w) methanol.[1]
-
Enzyme Solution: Dissolve α-chymotrypsin in 1 mM HCl to a stock concentration of 1 mg/mL. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10-30 µg/mL) in 1 mM HCl.[1]
-
-
Assay Setup:
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding 0.1 mL of the diluted enzyme solution to the cuvette and mix immediately by inversion.
-
Record the increase in absorbance at 256 nm for 4-5 minutes.[1]
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of N-acetyl-L-tyrosine at 256 nm.
-
Protocol 2: Optimizing Enzyme Concentration for Improved Sensitivity
Objective: To determine the optimal enzyme concentration that provides a robust signal without rapid substrate depletion.
Procedure:
-
Prepare a serial dilution of your protease in the appropriate dilution buffer (e.g., 1 mM HCl for chymotrypsin).
-
Set up a series of reactions as described in Protocol 1, each with a different concentration of the enzyme.
-
Include a "no-enzyme" control to measure the background signal.
-
Initiate the reactions and monitor the absorbance at 256 nm over time.
-
Plot the initial reaction velocity (ΔA₂₅₆/min) against the enzyme concentration. The optimal concentration will be in the linear range of this plot, providing a strong signal with minimal deviation from linearity.
Quantitative Data Summary
| Parameter | Condition A | Condition B | Effect on Sensitivity | Reference |
| pH | 7.0 | 7.8 | Optimal activity for chymotrypsin is often observed around pH 7.8, leading to a higher signal. | [1] |
| Temperature | 25°C | 37°C | While higher temperatures can increase reaction rates, they may also increase substrate autohydrolysis and potentially lead to enzyme denaturation over longer incubation times. 25°C is a common starting point. | [1][3] |
| Substrate Conc. | Below Kₘ | At or above Kₘ | Increasing substrate concentration towards saturation will increase the initial reaction velocity, but very high concentrations may lead to substrate inhibition or insolubility. | [4] |
Visualizations
ATEE Hydrolysis Reaction
Caption: The enzymatic hydrolysis of ATEE by a protease.
ATEE Assay Experimental Workflow
Caption: A generalized workflow for an ATEE-based protease assay.
References
- 1. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Better Protease Detection | High-Sensitivity Protease Detection Assay [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4.3c Neutral pH Pretreatment | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
- 9. A review of the thermal pretreatment of lignocellulosic biomass towards glucose production: Autohydrolysis with DIC technology :: BioResources [bioresources.cnr.ncsu.edu]
- 10. arborassays.com [arborassays.com]
Addressing matrix effects in ATEE HPLC analysis
Welcome to the Technical Support Center for Amino Acid Trans-esterification (ATEE) HPLC Analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my ATEE HPLC analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances in the sample matrix. In ATEE HPLC analysis, components of the biological sample (e.g., salts, proteins, phospholipids) can co-elute with the ATEE-derivatized amino acids, leading to either suppression or enhancement of the detector signal. This can result in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2][3][4]
Q2: I'm seeing extraneous peaks in my chromatogram. What could be the cause?
A2: Extraneous peaks in ATEE HPLC analysis can originate from several sources:
-
Byproducts of the ATEE derivatization reaction: Incomplete reactions or side reactions can generate unexpected derivatives.
-
Contaminants from sample preparation: Solvents, reagents, or materials used during sample cleanup (e.g., SPE cartridges, precipitation agents) can introduce interfering compounds.[5]
-
Endogenous matrix components: The biological matrix itself contains numerous compounds that might be detected.[6]
-
Degradation of ATEE derivatives: The derivatized amino acids may not be stable under the analytical conditions, leading to the formation of degradation products.
Q3: My peak areas are inconsistent between runs. What should I investigate?
A3: Inconsistent peak areas can be a sign of several issues:
-
Incomplete or variable derivatization: Ensure that the ATEE derivatization reaction goes to completion for every sample and standard. Factors like pH, temperature, and reagent concentration must be carefully controlled.[7]
-
Matrix effects: As mentioned in Q1, matrix effects can cause significant variability in peak areas.
-
Instability of ATEE derivatives: If the derivatized amino acids are degrading in the autosampler, you will observe decreasing peak areas over time.
-
HPLC system issues: Problems with the injector, pump, or detector can all lead to inconsistent peak areas.
Q4: How can I improve the stability of my ATEE-derivatized amino acids?
A4: The stability of derivatized amino acids is crucial for reliable quantification. While specific stability data for ATEE derivatives is limited, general strategies for similar derivatization chemistries include:
-
Controlling temperature: Store derivatized samples at low temperatures (e.g., 4°C) and protect them from light until analysis. For some derivatives, storage at -80°C may be necessary for long-term stability.[8]
-
pH control: The pH of the sample diluent can impact the stability of the derivatives.
-
Minimizing time in the autosampler: Analyze samples as soon as possible after derivatization.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate to suppress silanol (B1196071) interactions on the column. Consider using a column with end-capping. |
| Contaminated Guard or Analytical Column | Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it if necessary. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including the organic modifier and buffer concentration. |
Problem: Signal Suppression or Enhancement
This is a classic indicator of matrix effects. The following workflow can help identify and mitigate the issue.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Determination of amino acids in cell culture and fermentation broth media using anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage conditions to maintain ATEE solution integrity
This guide provides researchers, scientists, and drug development professionals with essential information for storing and handling N-Acetyl-L-tyrosine ethyl ester (ATEE) solutions to ensure experimental reliability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for ATEE in its solid form versus prepared solutions?
A: For optimal stability, solid N-Acetyl-L-tyrosine ethyl ester should be stored sealed in a dry, well-ventilated place at temperatures between 2-8°C.[1][2] Some suppliers also recommend storage at -20°C for the solid form, particularly for long-term integrity.[3]
Once ATEE is dissolved in a solvent (e.g., water or ethanol), the solution's stability is reduced.[3] Aqueous solutions, especially supersaturated stocks, are typically stable for only six to twelve hours when stored at room temperature.[1] For short-term storage (hours to a few days), refrigeration at 2-8°C is advisable, though users should be cautious of precipitation at lower temperatures.
Q2: What is the best solvent for preparing ATEE solutions?
A: ATEE is soluble in water and ethanol.[3] Water is commonly used, especially for creating supersaturated stock solutions (10-20 mM) by heating to 85°C and then rapidly cooling.[1] The choice of solvent should be compatible with the downstream experimental conditions, such as enzymatic assays.
Q3: How does pH impact the stability of an ATEE solution?
A: The ester group in ATEE is susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions. While specific pH-stability profiles for ATEE are not extensively detailed in the provided results, general chemical principles suggest that maintaining a neutral or slightly acidic pH (around pH 4-7) is often optimal for ester stability in aqueous solutions.[4][5][6] It is critical to buffer the solution to a pH appropriate for the experiment (e.g., pH 7.0 for chymotrypsin (B1334515) assays) just before use to minimize degradation.[1]
Q4: Is ATEE light-sensitive?
A: While the search results do not specifically label ATEE as highly photolabile, it is standard best practice for organic compounds to protect solutions from direct or prolonged exposure to light, which can be a source of energy that promotes degradation.[7][8] Storing solutions in amber vials or in the dark is a recommended precautionary measure.
Data Presentation: Summary of Storage Conditions
| Parameter | Solid ATEE | Aqueous ATEE Solution |
| Form | White to off-white powder/solid[1] | Clear, colorless solution |
| Temperature | 2-8°C or -20°C[1][3] | 2-8°C (short-term); Room Temp (very short-term) |
| Container | Tightly sealed, dry container[2] | Sterile, tightly sealed, light-protecting (amber) vial |
| Stability | Stable under recommended conditions[2] | 6-12 hours for supersaturated stock solutions[1] |
| Key Considerations | Avoid moisture. | Prone to hydrolysis; check for precipitation if refrigerated. Prepare fresh for best results. |
Troubleshooting Guide
Q1: My chymotrypsin assay results are inconsistent or show lower than expected activity. Could my ATEE solution be the cause?
A: Yes, this is a common issue. Inconsistent results are often linked to the degradation of the ATEE substrate. ATEE in solution can hydrolyze over time, breaking down into N-acetyl-L-tyrosine and ethanol. This hydrolyzed form is not a substrate for chymotrypsin, leading to an apparent decrease in enzyme activity. Always use freshly prepared ATEE solution for the most reliable and reproducible results.
Q2: I see crystals or a precipitate in my ATEE solution after storing it in the refrigerator. What should I do?
A: Precipitation can occur if the concentration of your ATEE solution exceeds its solubility limit at refrigerated temperatures. You can try gently warming the solution to redissolve the precipitate. However, ensure the solution is completely clear and homogenous before use. If it does not fully redissolve, it is best to discard it and prepare a fresh solution.
Q3: How can I visually or functionally check if my ATEE solution has degraded?
A: Visually, there are often no signs of degradation. The most reliable method is functional. You can perform a quality control check by comparing the reaction rate of your stored ATEE solution in an enzymatic assay (like with chymotrypsin) against a freshly prepared ATEE solution of the same concentration. A significant drop in the reaction rate indicates substrate degradation.
Visualizations
Factors Affecting ATEE Solution Integrity
The stability of an ATEE solution is a function of several environmental and chemical factors. The primary pathway of degradation is the hydrolysis of the ethyl ester bond, which renders the molecule inactive as a substrate for enzymes like chymotrypsin.
Caption: Key factors influencing the hydrolysis and degradation of ATEE solutions.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps to functionally assess the integrity of a stored ATEE solution by comparing its performance against a freshly prepared solution in a chymotrypsin assay.
Caption: Workflow for comparing fresh vs. stored ATEE solution activity.
Experimental Protocol: Stability Assessment via Chymotrypsin Assay
Objective: To determine the relative stability of a stored ATEE solution by comparing its performance as a substrate for chymotrypsin to that of a freshly prepared solution.
Materials:
-
N-Acetyl-L-tyrosine ethyl ester (ATEE)
-
α-Chymotrypsin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
UV-Vis Spectrophotometer capable of reading at 237 nm
-
Quartz cuvettes
-
Calibrated micropipettes
Methodology:
-
Preparation of ATEE Solutions:
-
Fresh Solution: Accurately weigh and dissolve ATEE in the assay buffer to achieve the desired final concentration (e.g., 1 mM). Prepare this solution immediately before starting the assay.
-
Stored Solution: Use the ATEE solution that has been stored under specific conditions (e.g., 24 hours at 4°C) and bring it to room temperature.
-
-
Preparation of Enzyme Solution:
-
Prepare a stock solution of α-chymotrypsin in a suitable buffer (check supplier recommendations, often a slightly acidic buffer for storage).
-
Just before the experiment, dilute the enzyme stock in the assay buffer to the desired working concentration.
-
-
Spectrophotometric Assay:
-
Set the spectrophotometer to measure absorbance at 237 nm. The hydrolysis of the ATEE ester bond by chymotrypsin leads to a decrease in absorbance at this wavelength.[1]
-
Blank the instrument using the assay buffer.
-
To a quartz cuvette, add the assay buffer and the ATEE solution (either fresh or stored). Mix by gentle inversion.
-
Place the cuvette in the spectrophotometer and start recording the baseline absorbance.
-
Initiate the reaction by adding the chymotrypsin working solution to the cuvette. Mix quickly and gently.
-
Immediately begin recording the absorbance at 237 nm over time (e.g., every 15 seconds for 3-5 minutes).
-
-
Data Analysis:
-
Plot absorbance versus time for both the fresh and stored ATEE reactions.
-
Determine the initial reaction velocity (V₀) for each reaction by calculating the slope of the linear portion of the curve (ΔAbs/Δtime).
-
Compare the V₀ of the reaction with the stored ATEE to the V₀ of the reaction with the fresh ATEE. A significantly lower V₀ for the stored solution indicates degradation and loss of substrate integrity.
-
References
- 1. N-ACETYL-L-TYROSINE ETHYL ESTER | 840-97-1 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. N-Acetyl-L-tyrosine ethyl ester | 36546-50-6 | Benchchem [benchchem.com]
- 4. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of pH and Excipients on Exenatide Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlanticeyeinstitute.com [atlanticeyeinstitute.com]
- 8. Why Are Your Eyes so Sensitive to Light all of a Sudden? [eyecarumba.com]
Validation & Comparative
A Head-to-Head Comparison of N-Acetyl-L-tyrosine ethyl ester and N-Benzoyl-L-tyrosine ethyl ester for Chymotrypsin Assays
For researchers, scientists, and drug development professionals, selecting the optimal substrate is critical for the accurate and efficient measurement of chymotrypsin (B1334515) activity. This guide provides a comprehensive comparison of two commonly used substrates: N-Acetyl-L-tyrosine ethyl ester (ATEE) and N-Benzoyl-L-tyrosine ethyl ester (BTEE).
This comparison delves into the kinetic parameters, experimental protocols, and underlying enzymatic reactions for both substrates, presenting quantitative data in a clear, comparative format. The information is supported by detailed methodologies to aid in experimental design and execution.
Performance Comparison: Kinetic Parameters
The efficiency of a substrate is best understood by examining the enzyme's kinetic constants: the Michaelis constant (Kₘ) and the catalytic constant (kcat). Kₘ reflects the substrate concentration at which the reaction velocity is at half-maximum, indicating the affinity of the enzyme for the substrate—a lower Kₘ suggests higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Kₘ is a measure of the enzyme's overall catalytic efficiency.
| Substrate | Kₘ (M) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Experimental Conditions |
| N-Acetyl-L-tyrosine ethyl ester (ATEE) | 6.6 x 10⁻⁴[1] | 193 | 2.8 x 10⁵ | pH 7.9, 25°C[2] |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | 2.8 x 10⁻⁴ | Not explicitly found | Not explicitly found | pH 7.8, 25°C[3] |
Note: The kcat and kcat/Km values for BTEE were not explicitly found in the reviewed search results under comparable conditions to ATEE.
The lower Kₘ value for BTEE suggests a potentially higher apparent affinity of chymotrypsin for this substrate compared to ATEE.
Enzymatic Reaction and Assay Workflow
Chymotrypsin, a serine protease, catalyzes the hydrolysis of the ester bond in both ATEE and BTEE. This reaction releases ethanol (B145695) and the corresponding N-acylated tyrosine derivative.
Figure 1: Enzymatic hydrolysis of ATEE and BTEE by α-chymotrypsin.
The general workflow for a chymotrypsin assay using either substrate involves preparing the reagents, initiating the reaction by adding the enzyme, and monitoring the change in absorbance over time using a spectrophotometer.
Figure 2: General workflow for a spectrophotometric chymotrypsin assay.
Experimental Protocols
Detailed methodologies for conducting chymotrypsin assays with both substrates are provided below. Note the differences in substrate preparation and the wavelength used for monitoring the reaction.
N-Benzoyl-L-tyrosine ethyl ester (BTEE) Assay
This spectrophotometric assay measures the increase in absorbance at 256 nm resulting from the hydrolysis of BTEE.[4]
Reagents:
-
80 mM Tris-HCl Buffer (pH 7.8 at 25°C): Prepare a solution of Trizma base and adjust the pH with 1 M HCl.
-
1.18 mM BTEE Solution: Dissolve N-Benzoyl-L-Tyrosine Ethyl Ester in methanol (B129727) and then bring to the final volume with deionized water.
-
2 M Calcium Chloride Solution: Dissolve calcium chloride dihydrate in deionized water.
-
1 mM Hydrochloric Acid: For preparing the enzyme solution.
-
α-Chymotrypsin Solution: Prepare a solution of 2-5 units/mL in cold 1 mM HCl immediately before use.
Procedure:
-
Set a spectrophotometer to 256 nm and 25°C.
-
In a quartz cuvette, pipette 1.5 mL of 80 mM Tris-HCl buffer containing 0.1 M CaCl₂ and 1.4 mL of 1.18 mM BTEE solution.
-
Mix by inversion and incubate in the spectrophotometer for 4-5 minutes to allow the solution to reach thermal equilibrium.
-
Initiate the reaction by adding 0.1 mL of the α-chymotrypsin solution.
-
Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.
-
Calculate chymotrypsin activity using the molar extinction coefficient of the product.
N-Acetyl-L-tyrosine ethyl ester (ATEE) Assay
A photometric method for ATEE involves measuring the ethanol produced upon hydrolysis using alcohol dehydrogenase.
Principle:
The hydrolysis of ATEE produces N-acetyl-L-tyrosine and ethanol. The ethanol is then quantified in a coupled enzymatic reaction with alcohol dehydrogenase (ADH) and NAD⁺, where the formation of NADH is monitored spectrophotometrically at 340 nm.
Reagents:
-
Buffer for Chymotrypsin Reaction (e.g., Tris-HCl, pH 8.0)
-
ATEE Solution: Prepare a stock solution of N-Acetyl-L-tyrosine ethyl ester in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) and dilute to the final concentration in the reaction buffer.
-
α-Chymotrypsin Solution: Prepare in a suitable buffer (e.g., 1 mM HCl).
-
Reagents for Ethanol Quantification:
-
Pyrophosphate buffer
-
Semicarbazide hydrochloride
-
Glycine
-
NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)
-
ADH (Alcohol dehydrogenase)
-
Procedure:
-
Chymotrypsin Reaction:
-
Incubate the ATEE substrate solution with the chymotrypsin solution at the desired temperature (e.g., 25°C).
-
Stop the reaction at various time points by adding a denaturing agent (e.g., trichloroacetic acid).
-
Centrifuge to pellet the precipitated protein.
-
-
Ethanol Quantification:
-
Take an aliquot of the supernatant from the chymotrypsin reaction.
-
Add the pyrophosphate buffer, semicarbazide, glycine, and NAD⁺.
-
Initiate the reaction by adding ADH.
-
Monitor the increase in absorbance at 340 nm due to the formation of NADH.
-
The amount of ethanol produced is proportional to the chymotrypsin activity.
-
Conclusion
Both N-Acetyl-L-tyrosine ethyl ester (ATEE) and N-Benzoyl-L-tyrosine ethyl ester (BTEE) are effective substrates for the assay of chymotrypsin activity. The choice between them may depend on several factors:
-
Affinity: BTEE appears to have a higher affinity for chymotrypsin, as indicated by its lower Kₘ value. This may be advantageous in assays where the enzyme concentration is low.
-
Assay Method: The assay for BTEE is a direct, continuous spectrophotometric method that is simple to perform. The described photometric assay for ATEE is a coupled, endpoint assay that is more complex and requires additional enzymes and reagents. However, direct spectrophotometric methods for ATEE, monitoring the change in absorbance of the substrate itself, have also been described, though they may be less sensitive.
-
Solubility: The benzoyl group in BTEE makes it more hydrophobic than the acetyl group in ATEE, which may affect its solubility in aqueous buffers and necessitate the use of organic co-solvents like methanol.
For routine, high-throughput screening, the direct spectrophotometric assay with BTEE offers simplicity and convenience. However, for specific research applications, the choice of substrate should be guided by the specific experimental goals and a careful consideration of the kinetic parameters and assay requirements. It is always recommended to perform preliminary experiments to determine the optimal substrate and assay conditions for the specific chymotrypsin preparation and experimental setup being used.
References
- 1. The K _ { \mathrm { M } } for the reaction of chymotrypsin with N-acetylv.. [askfilo.com]
- 2. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 3. diva-portal.org [diva-portal.org]
- 4. AID 219283 - Binding constant alpha-chymotrypsin was determined by competitive inhibition assay with BTEE as substrate - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing ATEE and succinyl-L-phenylalanine p-nitroanilide (SUPHEPA) as protease substrates
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is paramount for generating accurate and reproducible kinetic data. This guide provides an objective comparison of two commonly used synthetic substrates for chymotrypsin (B1334515) and other related proteases: N-Acetyl-L-tyrosine ethyl ester (ATEE) and succinyl-L-phenylalanine p-nitroanilide (SUPHEPA). This comparison is supported by a summary of their biochemical properties, kinetic parameters, and detailed experimental protocols.
Introduction to ATEE and SUPHEPA
ATEE is a derivative of the amino acid L-tyrosine, with both the amino and carboxyl groups protected.[1] Its hydrolysis by proteases like chymotrypsin yields N-acetyl-L-tyrosine and ethanol.[2] The progress of this reaction can be monitored by measuring the change in absorbance at 256 nm, corresponding to the alteration of the tyrosine chromophore upon cleavage of the ester bond.[2]
SUPHEPA, on the other hand, is a chromogenic substrate that, upon enzymatic cleavage, releases a yellow-colored product, p-nitroaniline.[3] The rate of p-nitroaniline formation can be conveniently measured spectrophotometrically at 410 nm, providing a direct measure of enzyme activity.[3]
Quantitative Comparison of Substrate Properties
The selection of a substrate often depends on the specific experimental requirements, including the desired sensitivity, the available equipment, and the nature of the protease being studied. The following table summarizes the key properties of ATEE and SUPHEPA.
| Property | ATEE (N-Acetyl-L-tyrosine ethyl ester) | SUPHEPA (succinyl-L-phenylalanine p-nitroanilide) |
| Molecular Formula | C₁₃H₁₇NO₄[4] | C₁₉H₁₉N₃O₆[5] |
| Molecular Weight | 251.28 g/mol [4] | 385.37 g/mol [3] |
| Assay Principle | Spectrophotometric (increase in absorbance at 256 nm)[2] or Titrimetric (pH-stat)[2] | Spectrophotometric (increase in absorbance at 410 nm)[3] |
| Detection Product | N-Acetyl-L-tyrosine[2] | p-nitroaniline[3] |
| Primary Target Enzyme | Chymotrypsin, Subtilisin, C'1-esterase[1] | Chymotrypsin[3] |
| Solubility | Soluble in water and ethanol[1] | Soluble in dioxane[3] |
Kinetic Parameters with α-Chymotrypsin
Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are crucial for understanding the efficiency of an enzyme with a given substrate. An enzyme with a lower Km value exhibits a higher affinity for its substrate.[6]
| Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) |
| ATEE | ~833 - 901 µM[5] | ~3.74 - 4.80 µmol/min[5] |
| SUPHEPA | Data not readily available in the searched literature. | Data not readily available in the searched literature. |
Note: The kinetic parameters for ATEE were determined for its reaction with chymotrypsin.[5]
Experimental Protocols
Accurate and reproducible results in enzyme kinetics are highly dependent on well-defined experimental protocols. Below are detailed methodologies for conducting chymotrypsin assays using both ATEE and SUPHEPA.
Chymotrypsin Assay Protocol using ATEE (Spectrophotometric Method)
Principle: The hydrolysis of ATEE by chymotrypsin produces N-acetyl-L-tyrosine, which results in an increase in absorbance at 256 nm.[2] The rate of this increase is directly proportional to the chymotrypsin activity.
Reagents:
-
Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.
-
ATEE Stock Solution: 50 mM N-Acetyl-L-tyrosine ethyl ester in 50% (w/w) methanol.[2]
-
α-Chymotrypsin Solution: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl and dilute to the desired concentration (e.g., 10-30 µg/mL) in 1 mM HCl immediately before use.[2]
Procedure:
-
Set a spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.[1]
-
In a quartz cuvette, mix 1.5 mL of Assay Buffer and 1.4 mL of deionized water.
-
Add 0.1 mL of ATEE Stock Solution to the cuvette, mix by inversion, and incubate for 3-5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 100 µL of the diluted α-chymotrypsin solution.
-
Immediately start recording the absorbance at 256 nm for 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the reaction curve.
Chymotrypsin Assay Protocol using SUPHEPA
Principle: Chymotrypsin catalyzes the hydrolysis of SUPHEPA, releasing p-nitroaniline, a yellow chromophore. The rate of p-nitroaniline formation is monitored by measuring the increase in absorbance at 410 nm.[3]
Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.
-
SUPHEPA Stock Solution: Prepare a stock solution of SUPHEPA in a suitable solvent like dioxane or DMSO. The final concentration in the assay will need to be optimized.
-
α-Chymotrypsin Solution: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl and dilute to the desired concentration in the Assay Buffer immediately before use.
Procedure:
-
Set a spectrophotometer to 410 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).
-
In a cuvette, add the appropriate volume of Assay Buffer.
-
Add a specific volume of the SUPHEPA stock solution to the cuvette to achieve the desired final substrate concentration. Mix well and incubate for a few minutes to reach thermal equilibrium.
-
Initiate the reaction by adding a small volume of the diluted α-chymotrypsin solution.
-
Immediately start recording the absorbance at 410 nm for a set period, taking readings at regular intervals.
-
Calculate the rate of change in absorbance per minute (ΔA₄₁₀/min) from the initial linear portion of the reaction curve.
Visualizing the Enzymatic Reactions and Workflow
To better understand the processes described, the following diagrams illustrate the enzymatic reactions and the general experimental workflow.
References
A Researcher's Guide to High-Throughput Screening of Proteases: Moving Beyond ATEE
For researchers, scientists, and drug development professionals engaged in the discovery of protease inhibitors, the limitations of traditional substrates like Nα-Acetyl-L-tyrosine ethyl ester (ATEE) in high-throughput screening (HTS) are well-recognized. The need for more sensitive, rapid, and automatable assays has driven the development of a diverse array of alternative methods. This guide provides an objective comparison of the leading alternatives, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate assay for your research needs.
Comparative Analysis of Protease HTS Assay Performance
The selection of an appropriate HTS assay for protease activity is a critical decision that balances sensitivity, throughput, cost, and susceptibility to interference. Below is a summary of the key performance indicators for the most common assay formats.
| Assay Type | Detection Method | Typical Substrate(s) | Sensitivity (LOD) | Z'-Factor | Advantages | Disadvantages |
| Fluorescence Resonance Energy Transfer (FRET) | Fluorescence (ratiometric or intensity) | Peptide with donor/acceptor fluorophores (e.g., CyPet/YPet, ECFP/Citrine) | pM to nM[1] | > 0.5 (typically 0.7-0.9)[2] | High sensitivity, real-time kinetics, homogeneous format[3] | Potential for compound interference (fluorescence quenching/autofluorescence), cost of labeled peptides. |
| Fluorescence Polarization (FP) | Fluorescence Polarization | Fluorescently labeled peptide or protein | nM | > 0.5 | Homogeneous, less susceptible to fluorescence interference, cost-effective[4] | Smaller dynamic range, requires a significant change in molecular weight upon cleavage. |
| Luminescence | Luminescence | Pro-luminescent substrate (e.g., aminoluciferin-peptide conjugate) | fM to pM[4][5] | > 0.8 (often >0.9)[4] | Extremely high sensitivity, large dynamic range, low background, "add-mix-measure" simplicity[5][6] | Can be susceptible to luciferase inhibitors, may require specific instrumentation. |
| Colorimetric | Absorbance | Chromogenic substrate (e.g., succinylated casein with TNBSA) | ng/mL to µg/mL[7] | 0.5 - 0.7 | Low cost, simple instrumentation (spectrophotometer)[1] | Lower sensitivity compared to other methods, potential for color interference from compounds.[1] |
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and biological contexts is crucial for understanding and implementing HTS assays. The following diagrams illustrate a generic HTS workflow and a key protease-mediated signaling pathway.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key alternative HTS assays for proteases.
FRET-Based Protease Assay
Principle: This assay utilizes a peptide substrate containing a fluorescent donor and an acceptor/quencher pair. In the intact substrate, the donor's fluorescence is quenched by the acceptor through Förster Resonance Energy Transfer. Upon cleavage by the protease, the donor and acceptor are separated, leading to an increase in donor fluorescence or a decrease in acceptor fluorescence, which is proportional to the protease activity.[3]
Materials:
-
Black, opaque 96-well or 384-well microplates
-
Protease of interest
-
FRET peptide substrate specific for the protease
-
Assay buffer (optimized for protease activity)
-
Test compounds and controls (e.g., known inhibitor)
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the protease in a suitable buffer.
-
Reconstitute the FRET peptide substrate in an appropriate solvent (e.g., DMSO) and then dilute to the desired working concentration in assay buffer.
-
Prepare serial dilutions of test compounds and controls.
-
-
Assay Setup:
-
Add 2 µL of each test compound or control to the wells of the microplate.
-
Add 40 µL of the protease solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.
-
Immediately begin reading the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
For kinetic assays, take readings every 1-2 minutes for 30-60 minutes. For endpoint assays, take a single reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data to the positive (no inhibitor) and negative (known inhibitor) controls.
-
Calculate the percent inhibition for each compound and determine IC₅₀ values for active compounds.
-
Fluorescence Polarization (FP)-Based Protease Assay
Principle: This homogeneous assay measures the change in the polarization of fluorescent light emitted by a labeled substrate. A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization. Upon cleavage by a protease, the size of the fluorescent fragment remains small, and the polarization stays low. However, in an inhibition assay, a larger fluorescent probe that binds to the protease will have a high polarization value. Displacement of this probe by an inhibitor will cause a decrease in polarization.
Materials:
-
Black, opaque 96-well or 384-well microplates
-
Protease of interest
-
Fluorescently labeled peptide substrate or a fluorescently labeled inhibitor/probe
-
Assay buffer
-
Test compounds and controls
-
Fluorescence polarization plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the protease in assay buffer.
-
Prepare a working solution of the fluorescently labeled peptide or probe in assay buffer.
-
Prepare serial dilutions of test compounds and controls.
-
-
Assay Setup:
-
To each well, add 2 µL of the test compound or control.
-
Add 20 µL of the protease solution and incubate for 15-30 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of the fluorescently labeled peptide/probe to each well.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Normalize the mP values to positive (no inhibitor) and negative (saturating concentration of a known inhibitor) controls.
-
Calculate the percent inhibition for each compound and determine IC₅₀ values for hits.
-
Luminescence-Based Protease Assay
Principle: This "add-mix-measure" assay utilizes a pro-luminescent substrate, typically a peptide sequence linked to aminoluciferin. Cleavage of the peptide by the target protease releases aminoluciferin, which is then rapidly consumed by luciferase to produce a stable, "glow-type" luminescent signal that is directly proportional to protease activity.[4][5][6]
Materials:
-
White, opaque 96-well or 384-well microplates
-
Protease of interest
-
Luminescent protease assay kit (e.g., Promega's Caspase-Glo® 3/7 Assay) containing the pro-luminescent substrate, luciferase, and assay buffer.[4][5][6]
-
Test compounds and controls
-
Luminometer
Protocol (based on Promega's Caspase-Glo® 3/7 Assay): [5][6]
-
Reagent Preparation:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Prepare serial dilutions of test compounds and controls.
-
-
Assay Setup:
-
Add 2 µL of each test compound or control to the wells of the microplate.
-
Add 40 µL of the protease solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Add 40 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to positive and negative controls.
-
Calculate the percent inhibition and determine IC₅₀ values for active compounds.
-
Colorimetric Protease Assay
Principle: This assay measures the increase in absorbance resulting from the cleavage of a chromogenic substrate. A common method involves the use of succinylated casein as a substrate. Proteolytic cleavage exposes primary amines, which then react with 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) to form a yellow-colored product that can be quantified spectrophotometrically.[1]
Materials:
-
Clear, flat-bottom 96-well microplates
-
Protease of interest
-
Succinylated casein solution
-
TNBSA solution
-
Assay buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.2)[1]
-
Test compounds and controls
-
Absorbance microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of succinylated casein in the assay buffer.
-
Prepare a working solution of TNBSA in a suitable buffer.
-
Prepare serial dilutions of the protease, test compounds, and controls.
-
-
Assay Setup:
-
Add 10 µL of test compound or control to each well.
-
Add 50 µL of the protease solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
-
Reaction Initiation and Color Development:
-
Initiate the reaction by adding 50 µL of the succinylated casein solution to each well.
-
Incubate at the optimal temperature for the protease (e.g., 37°C) for a specific time (e.g., 30-60 minutes).[1]
-
Stop the reaction and initiate color development by adding 50 µL of the TNBSA solution to each well.
-
Incubate at room temperature for an additional 15-20 minutes.[1]
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
It is crucial to include a blank for each sample containing the protease and buffer but no succinylated casein to account for background absorbance from primary amines in the sample itself.[1]
-
Subtract the blank absorbance from the corresponding sample absorbance.
-
Normalize the data to controls and calculate the percent inhibition to determine IC₅₀ values.
-
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.kr [promega.kr]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Cross-Validation of ATEE Assay Results for Accurate Chymotrypsin Activity Measurement: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of enzyme activity is critical for understanding biological processes and for the development of novel therapeutics. The N-Acetyl-L-Tyrosine Ethyl Ester (ATEE) assay is a widely used method for determining the activity of the serine protease chymotrypsin (B1334515). However, to ensure the reliability and validity of experimental findings, it is imperative to cross-validate these results with alternative methodologies. This guide provides an objective comparison of the ATEE assay with other common methods for measuring chymotrypsin activity, supported by experimental data and detailed protocols.
Introduction to Chymotrypsin and its Activity Assays
Chymotrypsin is a key digestive enzyme that cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine. Its activity is crucial for protein digestion and is also implicated in various pathological conditions, making it a significant target in drug discovery. A variety of assays have been developed to measure chymotrypsin activity, each with its own set of advantages and limitations. Cross-validation of results across different assay platforms is a cornerstone of robust scientific research, ensuring that observed effects are not method-dependent artifacts.
This guide will explore the ATEE assay and compare it with three other prevalent methods: the N-Benzoyl-L-tyrosine ethyl ester (BTEE) assay, p-Nitroanilide-based colorimetric assays, and fluorometric assays.
Comparative Analysis of Chymotrypsin Activity Assays
The selection of an appropriate assay for measuring chymotrypsin activity depends on several factors, including the required sensitivity, throughput, sample matrix, and cost. Below is a summary of the key characteristics of the ATEE assay and its alternatives.
| Assay Type | Principle | Detection Method | Advantages | Disadvantages |
| ATEE Assay | Hydrolysis of N-Acetyl-L-Tyrosine Ethyl Ester (ATEE) by chymotrypsin, leading to the formation of N-Acetyl-L-Tyrosine and ethanol. The reaction can be monitored by the consumption of a base to maintain a constant pH (titrimetric) or by changes in absorbance. | Titrimetric or Spectrophotometric | Well-established method. | Lower sensitivity compared to fluorometric assays; titrimetric method is low-throughput. |
| BTEE Assay | Hydrolysis of N-Benzoyl-L-tyrosine ethyl ester (BTEE) by chymotrypsin, resulting in an increase in absorbance at 256 nm.[1] | Spectrophotometric | Continuous assay, relatively simple to perform. | Lower sensitivity than fluorometric assays; potential for interference from compounds that absorb at 256 nm. |
| p-Nitroanilide Assays | Enzymatic cleavage of a synthetic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA) releases p-nitroaniline (pNA), a chromophore that can be measured by absorbance at 405 nm.[2] | Colorimetric | High-throughput compatible; good for screening applications. | Lower sensitivity than fluorometric assays; substrate specificity can vary. |
| Fluorometric Assays | Enzymatic cleavage of a non-fluorescent substrate releases a fluorescent molecule (e.g., coumarin (B35378) or 2-aminoacridone).[1][2] | Fluorometric | High sensitivity (can detect as low as 0.01 mU of chymotrypsin); suitable for kinetic studies and high-throughput screening.[3] | Susceptible to quenching by colored compounds; potential for autofluorescence from samples. |
Experimental Protocols
Detailed methodologies for each of the compared assays are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and equipment.
ATEE Assay Protocol (Titrimetric Method)[4]
-
Reagents:
-
50% (w/w) Methanol
-
50 mM N-Acetyl-L-Tyrosine Ethyl Ester (ATEE) in 50% methanol
-
500 mM Calcium Chloride (CaCl2)
-
100 mM standardized Sodium Hydroxide (NaOH)
-
α-Chymotrypsin enzyme solution
-
-
Procedure:
-
In a reaction vessel, combine 6.00 mL of deionized water and 2.00 mL of 500 mM CaCl2.
-
Adjust the pH to 8.4 with 100 mM NaOH.
-
Equilibrate the solution to 30°C.
-
Add 2.00 mL of 50 mM ATEE solution and mix.
-
Initiate the reaction by adding the α-chymotrypsin solution.
-
Maintain the pH at 8.0 by the controlled addition of 100 mM NaOH.
-
Record the volume of NaOH added over a specific time period to determine the rate of reaction. One unit of chymotrypsin will hydrolyze 1.0 µmole of ATEE per minute at pH 8.0 at 30°C.[4]
-
BTEE Assay Protocol (Spectrophotometric Method)[5][6]
-
Reagents:
-
80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl2
-
1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) in 50% (v/v) methanol
-
1 mM HCl
-
α-Chymotrypsin enzyme solution (10-30 µg/ml in 1 mM HCl)
-
-
Procedure:
-
Set a spectrophotometer to 256 nm and 25°C.
-
In a quartz cuvette, mix 1.5 mL of Tris-HCl buffer and 1.4 mL of BTEE solution.
-
Incubate in the spectrophotometer for 4-5 minutes to reach thermal equilibrium and record any blank rate.
-
Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.
-
Record the increase in absorbance at 256 nm for 4-5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA256/min) from the initial linear portion of the curve. One unit of chymotrypsin will hydrolyze 1.0 µmole of BTEE per minute at pH 7.8 at 25°C.[1]
-
p-Nitroanilide Colorimetric Assay Protocol (using Suc-Ala-Ala-Pro-Phe-pNA)[2]
-
Reagents:
-
0.1 M Tris buffer, pH 9.0
-
Suc-Ala-Ala-Pro-Phe-pNA substrate stock solution (50 mg/mL in DMSO)
-
Chymotrypsin standard and samples
-
-
Procedure:
-
Prepare a working substrate solution by diluting the stock solution in 0.1 M Tris buffer.
-
Prepare a standard curve using the chymotrypsin standard.
-
Set a spectrophotometer to 405 nm and the cuvette holder to 37°C.
-
Pipette 2.4 mL of the working substrate solution into a cuvette.
-
Add 600 µL of each standard and sample to the cuvette.
-
Immediately start recording the absorbance at 20-second intervals for 3 minutes.
-
The rate of p-nitroaniline release is proportional to the chymotrypsin activity.
-
Fluorometric Assay Protocol[2][3]
-
Reagents (based on a commercial kit):
-
Chymotrypsin Assay Buffer
-
Chymotrypsin Substrate (non-fluorescent)
-
Chymotrypsin Activator
-
Chymotrypsin Inhibitor (for specificity control)
-
Coumarin Standard (for standard curve)
-
Chymotrypsin Positive Control
-
-
Procedure (96-well plate format):
-
Prepare a standard curve using the Coumarin Standard.
-
Add samples, positive control, and a reagent background control to the wells. For specificity, a set of samples can be pre-incubated with the Chymotrypsin Inhibitor.
-
Prepare a reaction mix containing Chymotrypsin Assay Buffer, Chymotrypsin Activator, and Chymotrypsin Substrate.
-
Add the reaction mix to all wells.
-
Immediately begin measuring the fluorescence (Excitation/Emission = 380/460 nm) in kinetic mode at 25°C for 30-60 minutes.
-
Calculate the chymotrypsin activity by comparing the rate of fluorescence increase to the standard curve.
-
Visualizing Method Cross-Validation and Chymotrypsin's Role
To aid in the conceptual understanding of the experimental workflows and the biological context, the following diagrams have been generated.
References
A Kinetic Comparison of ATEE and Other Synthetic Protease Substrates: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic substrate is a critical step in the accurate characterization of protease activity. N-Acetyl-L-tyrosine ethyl ester (ATEE) has traditionally been a widely used substrate for chymotrypsin (B1334515) and other related proteases. This guide provides an objective, data-driven comparison of the kinetic performance of ATEE against a range of alternative synthetic substrates, including chromogenic and fluorogenic options. Detailed experimental protocols and visual workflows are included to assist in the selection of the optimal substrate for your specific research needs.
Performance Comparison: A Kinetic Snapshot
The utility of a protease substrate is primarily defined by its kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km). Km reflects the substrate concentration at half-maximal velocity and is an inverse measure of the enzyme's affinity for the substrate. A lower Km indicates a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The kcat/Km ratio is the most effective measure of an enzyme's catalytic efficiency and substrate specificity.
The following table summarizes the kinetic parameters for ATEE and a selection of other common synthetic substrates for chymotrypsin. It is important to note that these values are compiled from various sources and experimental conditions may differ, potentially influencing the results.
| Substrate | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Detection Method |
| N-Acetyl-L-tyrosine ethyl ester (ATEE) | Ester | 660[1] | 193[2] | 2.9 x 10⁵ | Spectrophotometry (237 nm) |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | Ester | 280[3] | 27[2] | 9.6 x 10⁴ | Spectrophotometry (256 nm) |
| N-Acetyl-L-valine ethyl ester | Ester | 88,000[1] | - | - | Spectrophotometry |
| Suc-Ala-Ala-Pro-Phe-pNA | Chromogenic | 60[4] | 77[4] | 1.28 x 10⁶[4] | Spectrophotometry (405-410 nm) |
| Suc-Ala-Ala-Pro-Leu-pNA | Chromogenic | - | - | - | Spectrophotometry (405-410 nm) |
| Glt-Phe-pNA | Chromogenic | - | - | - | Spectrophotometry (410 nm) |
| Suc-Ala-Ala-Pro-Phe-AMC | Fluorogenic | - | - | - | Fluorometry (Ex: 340-360, Em: 440-460 nm)[5] |
| Z-Gly-Gly-Leu-AMC | Fluorogenic | - | - | - | Fluorometry (Ex: 360-380, Em: 440-460 nm)[6] |
| Glt-Leu-Phe-NH-Meq | Fluorogenic | - | - | - | Fluorometry |
| Benzyloxycarbonyl-L-phenylalanine 4-methylcoumaryl-7-ester | Fluorogenic | - | - | - | Fluorometry (Ex: 325, Em: 465 nm)[7] |
Data compiled from multiple sources. Experimental conditions such as pH, temperature, and buffer composition may vary.
In-Depth Look: Substrate Classes
Ester Substrates (ATEE and BTEE)
ATEE and BTEE are classic ester substrates for chymotrypsin. The hydrolysis of the ester bond can be monitored by a change in absorbance in the UV range. While readily available and cost-effective, their lower sensitivity and the requirement for UV spectrophotometry can be limitations.
Chromogenic Substrates (p-Nitroanilides)
Chromogenic substrates, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), release p-nitroaniline upon cleavage, a yellow chromophore that can be easily detected in the visible range (around 405-410 nm). This provides a more convenient and generally more sensitive assay than the traditional ester substrates. The tetrapeptide sequence in substrates like Suc-AAPF-pNA enhances specificity and affinity for the enzyme's active site.[4]
Fluorogenic Substrates (AMC and Coumarin Derivatives)
Fluorogenic substrates offer the highest sensitivity for detecting protease activity. These substrates consist of a peptide sequence linked to a fluorescent leaving group, such as 7-amino-4-methylcoumarin (B1665955) (AMC). Upon enzymatic cleavage, the highly fluorescent AMC is released, leading to a significant increase in fluorescence intensity. This allows for the detection of very low levels of enzyme activity, making them ideal for high-throughput screening and inhibitor studies.[6][7]
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible kinetic data. Below are generalized protocols for spectrophotometric and fluorometric assays of chymotrypsin activity.
Spectrophotometric Assay using ATEE
Materials:
-
α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
N-Acetyl-L-tyrosine ethyl ester (ATEE) solution
-
Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂
Procedure:
-
Prepare a series of ATEE dilutions in the assay buffer.
-
In a quartz cuvette, add the ATEE solution and assay buffer to a final volume of 2.9 mL.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C) in a spectrophotometer.
-
Initiate the reaction by adding 0.1 mL of the chymotrypsin solution.
-
Immediately monitor the increase in absorbance at 237 nm over time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
Spectrophotometric Assay using a p-Nitroanilide Substrate (e.g., Suc-AAPF-pNA)
Materials:
-
α-Chymotrypsin solution
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) stock solution (e.g., 100 mM in DMSO)
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.8-8.0
Procedure:
-
Prepare a working solution of the pNA substrate by diluting the stock solution in the assay buffer.
-
In a 96-well plate, add 180 µL of the substrate working solution to each well.
-
Initiate the reaction by adding 20 µL of the diluted chymotrypsin solution to each well.
-
Immediately measure the absorbance at 405-410 nm over time using a microplate reader.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of p-nitroaniline (ε ≈ 8800 M⁻¹cm⁻¹).[2]
-
Determine kinetic parameters as described for the ATEE assay.
Fluorometric Assay using an AMC Substrate (e.g., Suc-AAPF-AMC)
Materials:
-
α-Chymotrypsin solution
-
N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin (Suc-AAPF-AMC) stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 10 mM CaCl₂ and 0.01% Tween-20
Procedure:
-
Prepare serial dilutions of the AMC substrate in assay buffer.
-
To the wells of a black 96-well microplate, add the substrate solutions.
-
Initiate the reaction by adding a fixed concentration of purified chymotrypsin to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. A standard curve of free AMC can be used to convert fluorescence units to molar concentrations.
-
Determine kinetic parameters as described previously.
Visualizing the Process
To better understand the workflows and the underlying biological context, the following diagrams are provided.
While synthetic substrates are primarily tools for in vitro characterization, the proteases they are designed to study are often key players in complex biological signaling pathways. For instance, serine proteases like chymotrypsin can activate cell signaling through Protease-Activated Receptors (PARs).
References
- 1. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 2. The kinetics of the alpha-chymotrypsin-catalyzed hydrolysis of p-nitrophenyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. New fluorogenic substrate for esterase activity of alpha-chymotrypsin and related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorogenic substrates for chymotrypsin with 2-quinolinone derivatives as leaving groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: The Advantages of ATEE Over Protein-Based Substrates in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate substrate is a critical determinant for the accuracy, reproducibility, and efficiency of enzyme assays. For proteases, such as chymotrypsin (B1334515), the choice often lies between complex, natural protein substrates and well-defined, small synthetic molecules. This guide provides an objective comparison of the performance of a synthetic substrate, N-α-Acetyl-L-tyrosine ethyl ester (ATEE), against traditional protein-based substrates like casein, supported by experimental data and detailed methodologies.
Key Performance Advantages of ATEE
Synthetic substrates like ATEE offer significant advantages over their protein-based counterparts for routine enzyme activity and inhibition studies. The primary benefits of ATEE include its chemical purity, homogeneity, and the simplicity of the resulting enzymatic reaction. This leads to more reproducible and straightforward kinetic data.[1]
In contrast, protein substrates are often heterogeneous, can present solubility challenges, and their enzymatic hydrolysis is a multi-step process involving the "demasking" of internal peptide bonds, which complicates kinetic analysis.[2][3] This complexity can introduce variability and may not follow classical Michaelis-Menten kinetics.[2]
The use of small synthetic esters for chymotrypsin assays allows for a continuous and direct spectrophotometric monitoring of the reaction, a significant workflow advantage over many protein-based assays that may require termination of the reaction and subsequent analysis.[1][4]
Quantitative Data Comparison
Direct comparison of kinetic parameters between ATEE and protein substrates is challenging due to the inherent differences in the nature of the substrates. ATEE presents a single, uniform cleavage site, leading to simple, reproducible kinetics. Protein substrates like casein offer multiple, diverse cleavage sites, and the overall reaction rate is an aggregate of many individual hydrolysis events.
The following tables summarize representative kinetic and assay parameters for chymotrypsin using a synthetic substrate (ATEE or similar) and a protein substrate (casein).
Table 1: Kinetic Parameters of Chymotrypsin with Different Substrates
| Substrate | Enzyme | K'm (Apparent Michaelis Constant) | kcat (Turnover Number) | Assay Conditions |
| N-succinyl-(Ala)2-Pro-Phe-p-nitroanilide (Synthetic) | Anchovy Chymotrypsin | 89 µM | 10.0 µM⁻¹min⁻¹ | pH 8.0, 45°C |
| Casein (Protein) | Anchovy Chymotrypsin | Not a simple Michaelis-Menten relationship | Complex kinetics | pH 9.0, 45°C |
Note: Data for the synthetic substrate and casein with anchovy chymotrypsin are from the same study, highlighting the different optimal conditions and the complexity of protein substrate kinetics.[5] A direct comparison of K'm and kcat is not straightforward as casein hydrolysis does not typically follow a simple Michaelis-Menten model.
Table 2: Assay Parameters for Chymotrypsin Activity Measurement
| Parameter | ATEE/BTEE Assay | Casein Assay |
| Detection Method | Spectrophotometry (continuous) | Spectrophotometry (end-point) or other methods |
| Wavelength (λ) | 256 nm | Varies (e.g., 670 nm after derivatization) |
| Optimal pH | ~7.8 | ~9.0 |
| Key Advantage | Simplicity, reproducibility, real-time monitoring | Physiological relevance |
| Key Disadvantage | Less physiologically representative | Complexity, heterogeneity, potential for masked cleavage sites |
Experimental Protocols
Protocol 1: Chymotrypsin Assay Using ATEE (or BTEE)
This protocol is adapted from established spectrophotometric methods for measuring chymotrypsin activity.[4][6]
Materials:
-
α-Chymotrypsin solution (e.g., 10-30 µg/mL in 1 mM HCl)
-
N-α-Acetyl-L-tyrosine ethyl ester (ATEE) or N-Benzoyl-L-tyrosine ethyl ester (BTEE) solution (e.g., 1.18 mM in a methanol/water mixture)
-
Tris-HCl buffer (80 mM, pH 7.8 at 25°C) containing 100 mM CaCl₂
-
Spectrophotometer capable of measuring absorbance at 256 nm
-
Quartz cuvettes
Procedure:
-
Set the spectrophotometer to 256 nm and equilibrate the cell holder to 25°C.
-
In a quartz cuvette, mix 1.5 mL of Tris-HCl buffer and 1.4 mL of the ATEE/BTEE substrate solution.
-
Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 100 µL of the chymotrypsin solution to the cuvette.
-
Immediately mix by inversion and begin recording the increase in absorbance at 256 nm for 5-10 minutes.
-
Determine the initial linear rate of reaction (ΔA₂₅₆/min).
-
Calculate the enzyme activity based on the molar extinction coefficient of the product.
Protocol 2: Chymotrypsin Assay Using Casein
This protocol is a generalized method for assessing proteolytic activity on casein.[7][8]
Materials:
-
α-Chymotrypsin solution
-
Casein solution (e.g., 1% w/v in a suitable buffer, pH ~9.0)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Folin & Ciocalteu's phenol (B47542) reagent or other protein/peptide quantification reagent
-
Spectrophotometer
Procedure:
-
Pre-incubate the casein solution at the desired temperature (e.g., 45°C).
-
Initiate the reaction by adding a known amount of the chymotrypsin solution to the casein solution.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of cold TCA solution to precipitate the undigested casein.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Carefully collect the supernatant containing the soluble peptide fragments.
-
Quantify the amount of soluble peptides in the supernatant using a suitable method, such as the Lowry assay or by measuring absorbance at a specific wavelength after derivatization.
-
A blank reaction without the enzyme should be run in parallel to account for any non-enzymatic hydrolysis or background absorbance.
Visualizing the Methodologies
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Comparison of trypsin and chymotrypsin from the viscera of anchovy, Engraulis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. ukrbiochemjournal.org [ukrbiochemjournal.org]
- 8. microbiologyinfo.com [microbiologyinfo.com]
A Head-to-Head Comparison: ATEE vs. Fluorogenic Substrates for Measuring Protease Activity
For researchers, scientists, and drug development professionals, the accurate quantification of protease activity is a cornerstone of many experimental workflows. The choice of substrate is a critical determinant of an assay's success, influencing key parameters such as sensitivity, specificity, and throughput. This guide provides an objective comparison between the traditional chromogenic substrate, N-Acetyl-L-tyrosine ethyl ester (ATEE), and the more modern, highly sensitive fluorogenic substrates. This comparison is supported by experimental data and detailed protocols to facilitate an informed decision for your specific research needs.
At the heart of this comparison lies a fundamental difference in signal generation. ATEE, a chromogenic substrate, relies on the spectrophotometric detection of a product formed upon cleavage. In contrast, fluorogenic substrates are designed to release a fluorescent molecule upon enzymatic action, a process that can be detected with much higher sensitivity.
Performance Characteristics at a Glance
The selection of an appropriate substrate hinges on the specific requirements of the experiment, including the desired level of sensitivity, the presence of potentially interfering compounds in the sample, and the available instrumentation.
| Feature | ATEE (Chromogenic) | Fluorogenic Substrates |
| Principle of Detection | Spectrophotometric measurement of a product with increased absorbance upon cleavage. | Fluorometric measurement of a released fluorophore, often from a quenched state. |
| Sensitivity | Lower; typically in the micromolar (µM) range. | High; can reach the picomolar (pM) to nanomolar (nM) range.[1] |
| Instrumentation | Standard spectrophotometer or microplate reader. | Fluorometer or fluorescence microplate reader. |
| Throughput | Moderate. | High; well-suited for high-throughput screening (HTS) applications.[2] |
| Common Interferences | Compounds that absorb light at the detection wavelength. | Autofluorescent compounds, quenchers, and the inner filter effect.[2] |
| Cost | Generally lower. | Generally higher. |
| Dynamic Range | More limited. | Wider. |
| Typical Enzymes | Chymotrypsin (B1334515) and other proteases with esterase activity. | A broad range of proteases, highly adaptable by modifying the peptide sequence. |
Quantitative Data: A Tale of Two Substrates
To provide a more concrete comparison, the following table summarizes available kinetic parameters for the hydrolysis of ATEE and a common fluorogenic substrate, Succinyl-Ala-Ala-Pro-Phe-AMC, by chymotrypsin. It is important to note that direct comparisons of kinetic data should be approached with caution unless the experiments were conducted under identical conditions (e.g., enzyme source, buffer composition, pH, and temperature).
| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Limit of Detection |
| ATEE | α-Chymotrypsin | ~0.7 | ~190 | ~2.7 x 105 | Not explicitly found, but spectrophotometric methods for chymotrypsin have reported LODs around 0.15 nM.[3] |
| Suc-Ala-Ala-Pro-Phe-AMC | α-Chymotrypsin | ~0.04 | Not explicitly found | Not explicitly found | As low as 0.01 mU; other fluorogenic substrates report detection of 0.7-1 ng of chymotrypsin.[1][4][5] |
Signaling Pathways and Experimental Workflows
The fundamental difference in detection modality between ATEE and fluorogenic substrates is reflected in their respective experimental workflows.
ATEE Assay Workflow
The ATEE assay is a continuous spectrophotometric rate determination method. The hydrolysis of the ester bond in ATEE by a protease like chymotrypsin leads to the formation of N-Acetyl-L-tyrosine, which results in an increase in absorbance at a specific wavelength.
Workflow for a typical ATEE-based protease assay.
Fluorogenic Substrate Assay Workflow
Fluorogenic assays typically employ a peptide substrate linked to a fluorophore and a quencher. In the intact substrate, the fluorescence is suppressed. Proteolytic cleavage separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.
Workflow for a typical fluorogenic protease assay.
Enzymatic Reaction Mechanisms
The underlying principle for both assay types is the enzymatic hydrolysis of a substrate. However, the nature of the substrate and the resulting signal differ significantly.
Comparison of enzymatic reaction mechanisms.
Experimental Protocols
Spectrophotometric Assay of Chymotrypsin Activity using ATEE
This protocol is adapted from established methods for determining chymotrypsin activity.
Materials:
-
α-Chymotrypsin
-
N-Acetyl-L-tyrosine ethyl ester (ATEE)
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8)
-
Calcium chloride (CaCl₂) solution (e.g., 100 mM)
-
Methanol
-
1 mM HCl
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.
-
ATEE Substrate Solution: Prepare a stock solution of ATEE in a suitable solvent like methanol. The final concentration in the assay will depend on the Km of the enzyme.
-
Enzyme Solution: Dissolve α-chymotrypsin in cold 1 mM HCl to a stock concentration (e.g., 1 mg/mL). Immediately before use, dilute the enzyme to the desired working concentration in the assay buffer.
-
-
Assay Setup:
-
Set the spectrophotometer to 256 nm and equilibrate the temperature to 25°C.
-
In a cuvette, combine the assay buffer and the ATEE substrate solution.
-
Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate. Record a blank rate if necessary.
-
-
Initiate Reaction:
-
Add the diluted enzyme solution to the cuvette and mix gently by inversion.
-
Immediately begin recording the increase in absorbance at 256 nm for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.
-
Calculate the chymotrypsin activity using the Beer-Lambert law and the molar extinction coefficient of the product.
-
Fluorometric Assay of Chymotrypsin Activity using Suc-Ala-Ala-Pro-Phe-AMC
This protocol provides a general framework for a fluorometric chymotrypsin assay.
Materials:
-
α-Chymotrypsin
-
Suc-Ala-Ala-Pro-Phe-AMC
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Substrate Stock Solution: Dissolve Suc-Ala-Ala-Pro-Phe-AMC in DMSO to a stock concentration (e.g., 10 mM).
-
Enzyme Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer and dilute it to the desired working concentration in the assay buffer just before use.
-
Standard Curve: Prepare a series of dilutions of free 7-amino-4-methylcoumarin (B1665955) (AMC) in the assay buffer to generate a standard curve.
-
-
Assay Setup:
-
Add the desired volume of assay buffer to the wells of a black 96-well microplate.
-
Add the Suc-Ala-Ala-Pro-Phe-AMC substrate to each well to the desired final concentration.
-
Include wells for a no-enzyme control (background fluorescence) and wells for the AMC standard curve.
-
-
Initiate Reaction:
-
Add the diluted enzyme solution to the appropriate wells to initiate the reaction.
-
Mix the contents of the wells gently.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for AMC (typically Ex/Em = 360-380/440-460 nm).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity versus time for each reaction. The initial rate of the reaction is determined from the linear portion of the curve.
-
Use the AMC standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min) to determine the protease activity.
-
Conclusion
The choice between ATEE and fluorogenic substrates for measuring protease activity is largely dependent on the specific requirements of the assay. ATEE offers a cost-effective and straightforward method suitable for routine activity measurements where high sensitivity is not a primary concern. However, for applications demanding high sensitivity, such as high-throughput screening for inhibitors, analysis of low-abundance enzymes, or detailed kinetic studies, fluorogenic substrates are the superior choice.[2] Their inherent sensitivity, wider dynamic range, and adaptability make them invaluable tools in modern drug discovery and biochemical research. Researchers should carefully consider the trade-offs between cost, sensitivity, and potential for interference when selecting the optimal substrate for their experimental needs.
References
- 1. Fluorogenic substrates for chymotrypsin with 2-quinolinone derivatives as leaving groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Detection of Chymotrypsin by Optical and Acoustic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new, highly sensitive and specific assay for chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Chymotrypsin Affinity for ATEE and N-acetylvaline ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the affinity of chymotrypsin (B1334515) for two synthetic substrates: N-Acetyl-L-tyrosine ethyl ester (ATEE) and N-acetylvaline ethyl ester. This analysis is supported by experimental data to objectively evaluate their performance as substrates for this well-characterized serine protease.
Executive Summary
N-Acetyl-L-tyrosine ethyl ester (ATEE) exhibits a significantly higher affinity for chymotrypsin compared to N-acetylvaline ethyl ester. This is evidenced by a substantially lower Michaelis-Menten constant (Km) for ATEE, indicating that a much lower concentration of ATEE is required to achieve half of the maximum reaction velocity. This pronounced difference in affinity is primarily attributed to the structural differences between the two molecules, specifically the presence of a bulky aromatic side chain in ATEE that favorably interacts with the hydrophobic S1 binding pocket of chymotrypsin.
Data Presentation
The following table summarizes the key kinetic parameters for the chymotrypsin-catalyzed hydrolysis of ATEE and N-acetylvaline ethyl ester.
| Substrate | Michaelis-Menten Constant (Km) | Catalytic Constant (kcat) | Catalytic Efficiency (kcat/Km) |
| N-Acetyl-L-tyrosine ethyl ester (ATEE) | 6.6 x 10-4 M[1][2][3][4] | 193 s-1 | 2.9 x 105 M-1s-1 |
| N-acetylvaline ethyl ester | 8.8 x 10-2 M[1][2][3][4] | Not readily available | Significantly lower than ATEE |
Discussion of Results
The data clearly demonstrates that chymotrypsin has a much stronger preference for ATEE as a substrate. The Km value for ATEE is approximately 133-fold lower than that for N-acetylvaline ethyl ester, signifying a much higher binding affinity[1][2][3][4]. This is a direct consequence of the enzyme's active site architecture. Chymotrypsin possesses a deep, hydrophobic S1 pocket that specifically accommodates large, aromatic side chains like the p-hydroxyphenyl group of tyrosine in ATEE[5][6][7][8]. This interaction ensures optimal positioning of the scissile peptide bond for catalysis by the serine protease's catalytic triad (B1167595) (Ser-195, His-57, Asp-102)[9].
In contrast, the valine side chain in N-acetylvaline ethyl ester is a small, branched aliphatic group. This smaller, non-aromatic side chain does not effectively occupy the S1 pocket, leading to weaker binding and, consequently, a much higher Km value.
The catalytic efficiency, represented by the kcat/Km ratio, is a measure of both substrate binding and the subsequent catalytic conversion. For ATEE, the high kcat value, in conjunction with its low Km, results in a very high catalytic efficiency. While the specific kcat for N-acetylvaline ethyl ester is not provided, the significantly higher Km strongly suggests a dramatically lower catalytic efficiency for this substrate.
Experimental Protocols
The determination of the kinetic parameters for chymotrypsin activity with these substrates typically involves a spectrophotometric assay. Below is a detailed methodology for such an experiment.
Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the chymotrypsin-catalyzed hydrolysis of ATEE and N-acetylvaline ethyl ester.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-Acetyl-L-tyrosine ethyl ester (ATEE)
-
N-acetylvaline ethyl ester
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Hydrochloric acid (HCl) for enzyme stock solution
-
Spectrophotometer capable of measuring absorbance at 256 nm
-
Quartz cuvettes
-
Thermostatically controlled water bath or spectrophotometer holder (25°C)
Procedure:
-
Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to prevent autolysis. The final concentration in the assay will need to be optimized, but a starting point could be in the range of 1-10 µM.
-
Substrate Preparation: Prepare a series of stock solutions of ATEE and N-acetylvaline ethyl ester in the Tris-HCl buffer. The concentration range should bracket the expected Km value. For ATEE, concentrations could range from 0.05 mM to 2 mM. For N-acetylvaline ethyl ester, a much higher range, such as 1 mM to 100 mM, will be necessary.
-
Assay Protocol:
-
Set the spectrophotometer to a wavelength of 256 nm, which is suitable for monitoring the hydrolysis of the ester bond in ATEE[10].
-
Equilibrate the Tris-HCl buffer and substrate solutions to 25°C.
-
In a quartz cuvette, mix the Tris-HCl buffer and a specific concentration of the substrate.
-
Initiate the reaction by adding a small, fixed volume of the chymotrypsin stock solution.
-
Immediately begin recording the change in absorbance at 256 nm over time. The increase in absorbance is due to the formation of the N-acetyl-amino acid product.
-
Repeat this procedure for each substrate concentration for both ATEE and N-acetylvaline ethyl ester.
-
-
Data Analysis:
-
Determine the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot for each substrate concentration.
-
Plot the initial velocity (v0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/v0 vs. 1/[S]) can be used for a linear representation of the data.
-
Mandatory Visualizations
Caption: Interaction of ATEE and N-acetylvaline ethyl ester with the chymotrypsin active site.
Caption: Experimental workflow for a chymotrypsin kinetic assay.
References
- 1. The K _ { \mathrm { M } } for the reaction of chymotrypsin with N-acetylv.. [askfilo.com]
- 2. Solved 12. The K. for the reaction of chymotrypsin with | Chegg.com [chegg.com]
- 3. Solved The Km for the reaction of chymotrypsin with N-acetyl | Chegg.com [chegg.com]
- 4. The Km for the reaction of chymotrypsin with N acetylvaline ethyl ester i.. [askfilo.com]
- 5. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 6. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. study.com [study.com]
- 9. Chymotrypsin Serine Protease Mechanism | PPTX [slideshare.net]
- 10. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
Safety Operating Guide
Proper Disposal Procedures for N-Acetyl-L-tyrosine Ethyl Ester
This guide provides essential safety and logistical information for the proper disposal of N-Acetyl-L-tyrosine ethyl ester (ATEE), ensuring the safety of laboratory personnel and compliance with environmental regulations. The toxicological properties of this substance have not been fully investigated, warranting a cautious approach to its handling and disposal.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspected prior to use), safety goggles or glasses, and a laboratory coat.[2][3][4]
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][4][5] Avoid the formation of dust.[2][3]
-
Incompatibilities: ATEE is incompatible with strong oxidizing agents.[1][2] Avoid mixing it with such chemicals in waste streams.
Step-by-Step Disposal Protocol
The recommended procedure for disposing of N-Acetyl-L-tyrosine ethyl ester is to treat it as chemical waste and arrange for its collection by a licensed professional service. Do not discharge the material into sewers or drains.[2][3][6][7]
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for "N-Acetyl-L-tyrosine ethyl ester waste".
-
Do not mix this waste with other chemical streams, particularly incompatible materials like strong oxidants.[1][2]
Step 2: Containerization
-
Use a chemically resistant, sealable container for the waste.[1][2][3] High-density polyethylene (B3416737) (HDPE) or the original product container are suitable choices.
-
For spilled solids, carefully sweep up the material, avoiding dust generation, and place it into the designated waste container.[1][2][3]
-
Ensure the container lid is securely fastened at all times, except when adding waste.[8]
Step 3: Waste Storage
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[1][2]
-
The storage area should be away from incompatible chemicals.
Step 4: Arrange for Professional Disposal
-
Contact your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[2][4][5][6]
-
Provide the contractor with a full accounting of the waste contents.
Step 5: Decontaminating Empty Containers
-
Empty containers that held N-Acetyl-L-tyrosine ethyl ester must be triple-rinsed with a suitable solvent.
-
The first rinsate must be collected and disposed of as hazardous chemical waste along with the primary substance.[9]
-
After thorough rinsing and drying, deface or remove the original labels before disposing of the container as regular solid waste.[9]
Regulatory and Hazard Summary
While N-Acetyl-L-tyrosine ethyl ester is not currently classified as a hazardous substance under several major regulations, waste generators are legally responsible for making a final hazardous waste determination based on federal, state, and local rules.[1][10]
| Regulation / Standard | Classification Status | Citation |
| Regulation (EC) No 1272/2008 | Not a hazardous substance or mixture. | [2] |
| OSHA Hazard Communication (2012) | Not considered hazardous. | [10] |
| US EPA RCRA | Not listed under P-Series or U-Series hazardous wastes. | [1] |
| US EPA TSCA | Listed on the TSCA inventory. | [1] |
| DOT / TDG Transport | Not regulated. | [10] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of N-Acetyl-L-tyrosine ethyl ester.
Caption: Workflow for the safe disposal of N-Acetyl-L-tyrosine ethyl ester.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling Acetyl tyrosine ethyl ester
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Acetyl Tyrosine Ethyl Ester, a compound often used as a food flavoring and supplement.[1] While not classified as a hazardous substance under Regulation (EC) No. 1272/2008, adherence to proper laboratory safety protocols is crucial to minimize any potential risks.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses or Goggles | Should be worn at all times in the laboratory to protect from potential splashes.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are generally suitable for handling non-hazardous powders for incidental contact.[3][4] Gloves should be inspected before use and removed properly to avoid skin contact.[5] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from potential contamination.[6] |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the powder outside of a ventilated enclosure or when there is a potential for dust generation.[7] |
Operational Plan: Safe Handling and Weighing Protocol
Proper handling procedures are essential to minimize exposure and prevent contamination. The following step-by-step protocol outlines the safe handling and weighing of this compound, which is typically a white to off-white solid powder.[1]
Experimental Protocol: Weighing by Difference
This method is recommended to minimize the generation of airborne dust.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood or a ventilated balance enclosure, is clean and uncluttered.[8][9]
-
Assemble all necessary equipment: the container of this compound, a pre-weighed receiving vessel with a secure lid (e.g., a vial or flask), a spatula, and appropriate waste containers.
-
-
Initial Weighing:
-
Place the closed container of this compound on the analytical balance and record the initial weight.
-
-
Transfer of Compound:
-
Inside a chemical fume hood or ventilated enclosure, carefully open the container of this compound.[9]
-
Using a clean spatula, transfer the desired amount of the powder into the pre-weighed receiving vessel. To minimize dust, avoid sudden movements and keep the containers as close as possible during the transfer.
-
Securely close the receiving vessel and the stock container of this compound.
-
-
Final Weighing:
-
Place the closed container of this compound back on the analytical balance and record the final weight.
-
The difference between the initial and final weights is the exact amount of compound transferred to the receiving vessel.
-
-
Cleanup:
Disposal Plan
Proper disposal of unused this compound and contaminated materials is critical to ensure environmental protection and compliance with regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | - Dispose of as solid chemical waste in a designated, labeled, and sealed container.[10]- Follow all local, state, and federal regulations for non-hazardous chemical waste disposal.[11] |
| Contaminated Materials (e.g., gloves, weigh paper, pipette tips) | - Place in a sealed bag or container labeled as chemical waste.[10]- Dispose of in the designated solid waste stream for chemically contaminated items. |
| Empty Containers | - If the container is "RCRA empty" (no free-standing liquid and no more than 3% by weight of the total capacity of the container remains), the label should be defaced or removed, and the container can be disposed of in the regular trash.[12]- If the container held an acutely hazardous chemical (P-listed), it must be triple-rinsed, and the rinsate collected as hazardous waste.[11] |
It is the responsibility of the waste generator to determine if the waste is hazardous and to follow all applicable disposal regulations.[13]
Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. Glove Selection and Use | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 8. Powder Handling - AirClean Systems [aircleansystems.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. sfasu.edu [sfasu.edu]
- 13. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
